Originally characterized as a tyrosine kinase inhibitor targeting HER2, subsequent research has demonstrated that Mubritinib's primary anti-cancer effects and toxicity are mediated through its action on cellular metabolism, specifically by inhibiting mitochondrial respiratory complex I (NADH:ubiquinone oxidoreductase) [1] [2].
The diagram below illustrates how this compound's inhibition of complex I triggers a cascade of cellular events leading to both its anti-cancer effects and associated toxicity.
This compound's primary mechanism and downstream effects.
The heterocyclic 1,3-nitrogen motif (found in its 1H-1,2,3-triazole ring) has been identified as the key toxicophore responsible for complex I inhibition. This motif is also present in other compounds, such as the anti-cancer drug Carboxyamidotriazole (CAI), which also acts as a complex I inhibitor [1] [3] [2].
This compound has demonstrated anti-tumor efficacy in various preclinical cancer models, particularly those dependent on oxidative phosphorylation (OXPHOS).
| Cancer Model | Key Findings | Experimental Models |
|---|
| Non-Small Cell Lung Cancer (NSCLC) | - Inhibited cell proliferation & migration.
To help you evaluate and potentially build upon this research, here are summaries of key experimental methodologies used in these studies.
1. Assessing Anti-tumor Efficacy In Vitro
2. Investigating Mechanism of Action
3. In Vivo Validation
The primary safety concern identified for this compound is cardiotoxicity due to 'off-target' mitochondrial inhibition [1] [2]. Cardiomyocytes have high energy demands and are rich in mitochondria, making them particularly sensitive to complex I inhibition. Studies show this compound reduces the beat rate of cardiomyocytes and can lead to cell death upon prolonged exposure [1]. This cardiotoxicity is directly linked to the 1,3-nitrogen toxicophore [1].
For researchers, the repurposing of this compound highlights several key areas:
Mubritinib's primary mechanism of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain [1] [2] [3].
The following diagram illustrates this multi-faceted mechanism:
> this compound induces anti-cancer effects primarily by inhibiting mitochondrial Complex I, leading to energy depletion, cell cycle arrest, and increased oxidative stress.
The promising profile of this compound is supported by robust pre-clinical data. Key quantitative findings from recent studies are summarized below.
| Model System | Key Experimental Readouts | Results & Efficacy |
|---|
| Patient-Derived Glioblastoma Stem Cells (BTSCs) [1] | • Oxygen Consumption Rate (OCR) • Cell Growth & Self-Renewal • Gene/Protein Expression | • Significant, dose-dependent OCR reduction from 20 nM. • Inhibition of BTSC growth in the nanomolar (nM) range (20-500 nM). • Disruption of AMPK/p27Kip1 pathway; cell cycle arrest. | | Pre-clinical Glioblastoma Mouse Models [1] [2] | • Animal Survival • Tumor Progression • Blood-Brain Barrier Penetration • Toxicity & Behaviour | • Delayed tumor progression and extended survival. • Enhanced efficacy when combined with radiotherapy or temozolomide. • Confirmed brain penetrance; well-tolerated profile. | | Primary Effusion Lymphoma (PEL) Cells [3] | • Cell Viability/Growth • Cell Cycle Analysis • Seahorse Analyzer (OCR) • Metabolomics (ATP/ADP ratios) | • Selective inhibition of PEL cell growth. • Induction of cell cycle arrest and apoptosis (Annexin V+). • Inhibited maximal OCR; altered energy metabolism. |
1. Assessing Impact on Mitochondrial Respiration [1]
2. Phenotypic Screening for Drug Repurposing [3] [5]
The following diagram outlines this screening and validation process:
> Flowchart of the phenotypic screening strategy used to repurpose this compound for new oncology indications.
Based on the current evidence, the clinical development path for this compound is taking shape:
Initially developed and reported as a tyrosine kinase inhibitor targeting HER2 for breast cancer treatment, Mubritinib's true mechanism of action was later revealed to be quite different. Key research demonstrated that This compound does not directly inhibit HER2 phosphorylation [1]. Instead, its potent anti-cancer activity and toxicity profile are driven by the inhibition of Mitochondrial Respiratory Complex I (NADH:ubiquinone oxidoreductase) [1]. This "off-target" effect is now understood to be the primary driver of its pharmacological and toxicological effects.
A focused chemical library of this compound variants was created to pinpoint the structural features responsible for this activity. By systematically modifying different regions of the molecule, researchers identified that the 1H-1,2,3-triazole ring is the critical toxicophore [1]. The specific 1,3-nitrogen arrangement within this heterocycle is essential for Complex I inhibition. Modifying this moiety, such as replacing the triazole with a different ring system (e.g., creating "Compound 5"), substantially reduced or completely ablated both the inhibition of Complex I and the toxicity to cardiomyocytes [1].
This toxicophore was also identified in another anti-cancer drug, Carboxyamidotriazole (CAI). It was subsequently demonstrated that CAI's activity, previously attributed to calcium channel blockade, is also mediated through Complex I inhibition [1]. This confirms the 1,2,3-triazole-based toxicophore as a recurring motif for this specific mitochondrial liability.
The table below summarizes the biological outcomes of modifying the key toxicophoric region and other parts of the this compound structure, based on the cited studies [1] [2].
| Structural Modification | Impact on Complex I Inhibition | Impact on Anticancer Activity | Impact on Cardiac Toxicity | Key Findings / Role of Fragment |
|---|---|---|---|---|
| Presence of 1H-1,2,3-triazole ring | Potent inhibition | Potent activity | High toxicity | Serves as the core toxicophore; essential for activity [1] |
| Modification of 1H-1,2,3-triazole | Significantly reduced or ablated | Significantly reduced or ablated | Significantly reduced | Confirms the 1,3-nitrogen motif is critical for mechanism [1] |
| Retention of (E)-4-methyl-2-(4-(trifluoromethyl)styryl)oxazole | Not directly assessed | Retained/Improved anti-proliferative activity | Not directly assessed | Important for targeted anti-HER2 activity in derivative compounds [2] |
| Bromine substitution on phenyl ring | Not directly assessed | Improved potency | Not directly assessed | In derivative compounds, this substitution enhanced HER2 inhibition and anti-proliferative effects [2] |
| Inactive analog (e.g., Compound 5 from [1]) | No inhibition | No activity | No toxicity | Used as a negative control to confirm the SAR and that toxicity is on-target via Complex I [1] |
To validate the SAR and the mitochondrial mechanism, several key experimental approaches were employed:
The identification of the 1,2,3-triazole toxicophore has significant implications for drug discovery and the therapeutic use of this compound. The following diagram illustrates the established mechanism through which this toxicophore exerts its effects.
This mechanism has two major consequences:
The SAR of this compound serves as a compelling case study in drug discovery. It underscores the critical importance of rigorous target validation and detailed mechanistic SAR studies beyond initial phenotypic observations. The misattribution of its activity to HER2 inhibition was only corrected through a chemical dissection that identified the 1,2,3-triazole ring as a mitochondrial toxicophore.
Future drug design efforts can leverage this knowledge in two ways:
The table below summarizes the key experimental findings that redefined Mubritinib's primary mechanism of action.
| Aspect | Original Proposed Action | Rediscovered Primary Action | Key Experimental Evidence |
|---|---|---|---|
| Primary Target | Receptor tyrosine kinase HER2/ErbB2 [1] | Ubiquinone-binding site of ETC Complex I (NADH dehydrogenase) [2] | No direct inhibition of recombinant HER2 kinase activity; anti-cancer effects replicated by other Complex I inhibitors (e.g., Rotenone) [3] [1]. |
| Cellular Effect | Inhibition of HER2 phosphorylation and downstream signaling [1] | Inhibition of mitochondrial respiration, reduction of ATP production, and disruption of cellular energy status [2] [1] | Significant reduction in oxygen consumption rate (OCR); impaired ATP production in cells forced to rely on OXPHOS (galactose media) [4] [3] [1]. |
| Structural Toxicophore | Not applicable | Heterocyclic 1,3-nitrogen motif (in the 1H-1,2,3-triazole ring) [4] [1] | Modification of this motif ablates Complex I inhibition and anti-cancer activity, while introducing it into other compounds confers toxicity [1]. |
To confirm this compound's effect on mitochondrial function, researchers typically employ the following key methodologies:
This assay measures the Oxygen Consumption Rate (OCR), a direct indicator of mitochondrial respiration.
This test identifies if a drug's toxicity is due to mitochondrial impairment.
This compound's anti-cancer efficacy is particularly strong in cancer subtypes that are highly dependent on OXPHOS for survival.
| Cancer Type | Subtype / Context | Observed Effect of this compound | Biological Rationale |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | Chemotherapy-resistant; high OXPHOS dependency [2] | Strong anti-leukemic effects in vitro and in vivo; targets leukemic stem cells [2] | These "OXPHOS-addicted" cells are vulnerable to ETC disruption [2] [5]. |
| Primary Effusion Lymphoma (PEL) | KSHV-associated lymphoma [3] | Selective inhibition of cell growth; induction of cell cycle arrest and apoptosis [3] | PEL cells exhibit heightened mitochondrial metabolism and sensitivity to ETC inhibition [3]. |
| Other Cancers | Cell lines representing breast, ovarian, and other cancers [1] | Reduced cell growth and increased cell death [1] | General anti-proliferative effect linked to the 1,3-nitrogen toxicophore and Complex I inhibition [1]. |
This compound's case highlights the crucial need to fully understand a drug's mechanism, especially when it involves fundamental processes like mitochondrial function. The experimental methods outlined provide a framework for evaluating other compounds with suspected mitochondrial toxicity.
Mubritinib's primary anti-tumor effect in KSHV+ PEL cells stems from disrupting mitochondrial oxidative phosphorylation (OXPHOS), not by inhibiting receptor tyrosine kinases as initially thought [1]. The diagrams below illustrate the drug screening workflow and this compound's mechanism.
This compound screening workflow. [1] [2]
This compound mechanism of action. [1]
This compound exhibits nanomolar potency against KSHV+ PEL cell lines with significant selectivity over KSHV- and EBV-infected cells [1].
Table 1: Growth Inhibition (GI₅₀) of this compound on B-Cell Lines [1]
| Cell Line | Virus Status | GI₅₀ (nM) |
|---|---|---|
| BC1 | KSHV+ | 7.5 |
| BC3 | KSHV+ | 13.45 |
| BCBL1 | KSHV+ | 17.1 |
| BJAB | KSHV- | 1600 |
| Ramos | KSHV- | 400 |
| LCL352 | EBV+ | 200 |
Table 2: Comparison with Other Electron Transport Chain Inhibitors [1]
| Compound | Primary Known Target | Effect on KSHV+ PEL Cell Growth |
|---|---|---|
| This compound | ETC Complex I | Inhibition |
| Rotenone | ETC Complex I | Inhibition |
| Deguelin | ETC Complex I | Inhibition |
| Various RTK Inhibitors | Receptor Tyrosine Kinases | No Inhibition |
The discovery of this compound relied on the following key experimental methodologies [1] [2]:
The finding that PEL cells are selectively sensitive to ETC complex inhibition like this compound provides a strong rationale for repurposing this drug for PEL treatment [1]. This vulnerability suggests a metabolic dependency of KSHV-associated cancers on mitochondrial OXPHOS.
Mubritinib's primary action is directly on mitochondrial Complex I (NADH:ubiquinone oxidoreductase), which is the first and largest complex of the electron transport chain [1] [2]. This inhibition triggers a cascade of metabolic and signaling events within the cell.
The following diagram maps the sequence of these key cellular events after CI inhibition.
Integrated cellular response to this compound-induced Complex I inhibition.
Researchers have validated this compound's effects across various cancer models using a suite of biochemical and cellular techniques.
The table below outlines key experimental protocols used to characterize this compound's mechanism.
| Method | Key Purpose | Typical Protocol Summary |
|---|---|---|
| Seahorse XF Analyzer | Measure mitochondrial respiration (OCR) and glycolysis (ECAR) in live cells [6] [7]. | Cells are seeded in a specialized microplate. After baseline measurement, this compound is injected, followed by serial injections of modulators (oligomycin, FCCP, rotenone/antimycin A) to dissect ETC function. |
| Complex I Activity Assay | Directly quantify the enzymatic activity of ETC Complex I [8]. | Cellular mitochondria are isolated via fractionation. Complex I activity is measured spectrophotometrically by tracking the oxidation of NADH to NAD+ at 340nm in the presence of coenzyme Q analog. |
| ATP Determination Assay | Quantify cellular ATP levels post-treatment [2]. | Use luminescence-based kits (e.g., CellTiter-Glo). Lysed cells are incubated with substrate, and luciferase-generated light (proportional to ATP concentration) is measured. |
| Flow Cytometry (ROS, Apoptosis, Cell Cycle) | Analyze reactive oxygen species, apoptosis, and cell cycle distribution [8] [6]. | Cells are stained with specific fluorescent probes: DCHF-DA for ROS, JC-1 for mitochondrial membrane potential, Annexin V/PI for apoptosis, and PI for cell cycle after ethanol fixation. |
| In Vivo Efficacy Studies | Evaluate tumor growth inhibition and survival benefit [1] [8]. | Patient-derived xenograft or syngeneic mouse models. This compound is administered via intraperitoneal injection (e.g., 10 mg/kg daily). Tumor volume is tracked, and animal survival is monitored. |
The repurposing of this compound highlights mitochondrial OXPHOS as a viable target for cancer therapy, especially for aggressive, treatment-resistant cancers.
This compound represents a compelling candidate for drug repurposing, with a well-defined mechanism of action centered on disrupting mitochondrial energetics. Further clinical development should focus on patient stratification based on metabolic biomarkers and careful management of potential on-target cardiac side effects.
Mubritinib exerts its effects through two primary, interconnected mechanisms:
The table below summarizes the key experimental findings related to the disruption of cellular energy status by this compound and related ETC inhibitors.
| Cell Line / Model | Treatment | Key Energetic & Metabolic Findings | Downstream Consequences |
|---|---|---|---|
| KSHV+ PEL cells (BC3, BCBL1, BC1) [1] | This compound (nanomolar conc.) | ↓ Maximal oxygen consumption rate (OCR); ↓ ATP/ADP & ATP/AMP ratios [1] | Selective cell growth inhibition & cell cycle arrest [1] |
| KSHV+ PEL cells [1] | Rotenone & Deguelin (ETC Complex I inhibitors) | Similar selective PEL cell growth inhibition as this compound [1] | Confirms on-target effect via ETC Complex I inhibition [1] |
| NSCLC cells (NCI-H1975) [2] | This compound & Cisplatin combination | ↑ Intracellular ROS; Disrupted mitochondrial function [2] | Enhanced apoptosis; inhibited PI3K/mTOR pathway; in vivo tumor suppression [2] |
For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.
This protocol is adapted from studies that identified this compound's selective toxicity [1] [2].
This method was key to confirming this compound's impact on mitochondrial function [1].
This technique allows for real-time, dynamic monitoring of cellular energy status in live cells [3] [4].
The following diagrams, generated using Graphviz, illustrate the logical flow of this compound's action and a typical experimental workflow.
Mechanism of this compound from ETC inhibition to cell death.
Logical workflow for profiling this compound's biological effects.
The repurposing of this compound represents a rational approach to target the metabolic vulnerabilities of specific cancers.
The total synthesis of Mubritinib is a concise five-step process. The table below summarizes the key stages involved [1] [2].
| Step | Reaction Type | Key Function / Outcome |
|---|---|---|
| 1 | Friedel-Crafts Acylation | Constructs core skeleton; initial carbon-carbon bond formation on aromatic system |
| 2 | Click Reaction | Builds triazole ring system |
| 3 | Reduction | Alters functional groups (e.g., nitro, carbonyl reduction) for subsequent cyclization |
| 4 | Bredereck Oxazole Synthesis | Forms oxazole ring; key heterocycle construction |
| 5 | Demethylation | Final functional group manipulation to yield active this compound |
This synthetic route is noted for its improved overall yield and reduced number of steps compared to previous methods, making it more suitable for potential industrial-scale production [1].
While a full public protocol is not available in the searched literature, the Friedel-Crafts acylation is a key first step in constructing the core skeleton of the molecule. Here is a generalized procedure for such a reaction in this context:
The following diagram illustrates the logical sequence and relationships between the key stages in the total synthesis of this compound, from initial acylation to the final demethylation step.
This workflow shows how Friedel-Crafts acylation creates the initial intermediate, followed by sequential reactions to build triazole and oxazole rings, culminating in the final active compound [1].
This compound (development code TAK-165) is a potent protein kinase inhibitor that was initially investigated for its anti-cancer properties, particularly targeting HER2-positive breast cancers. The compound features a central 1,2,3-triazole heterocycle that serves as a critical pharmacophoric element responsible for its biological activity. The 1,2,3-triazole ring system in this compound represents a prime example of strategic molecular design in medicinal chemistry, as this moiety provides exceptional metabolic stability, favorable polarity, and the capacity for diverse non-covalent interactions with biological targets. [1] [2] Recent research has revealed that this compound's primary mechanism of action differs from initial reports—rather than functioning as a HER2 inhibitor, it actually acts as a potent inhibitor of mitochondrial respiratory complex I, with the 1,2,3-triazole moiety identified as the essential "toxicophore" responsible for this activity. [3]
The significance of the triazole ring in drug design extends beyond this compound, as 1,2,3-triazoles are widely employed in pharmaceutical development due to their synthetic accessibility via click chemistry, remarkable stability under physiological conditions, and ability to serve as bioisosteric replacements for amide bonds and other functional groups. [1] [4] These five-membered aromatic rings containing three nitrogen atoms typically form as 1,4-disubstituted regioisomers when synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for efficient construction of complex molecular architectures. [5] The triazole ring possesses a substantial dipole moment (~5 Debye) and can function as both hydrogen bond acceptor and weak hydrogen bond donor, enabling key interactions with biological targets that enhance binding affinity. [1] [5]
Recent advances in this compound synthesis have resulted in the development of a streamlined five-step synthetic route that offers significant improvements in yield and efficiency compared to earlier approaches. This practical and concise total synthesis employs several key transformations: Friedel-Crafts acylation, click reaction for triazole formation, reduction, and demethylation, with the Bredereck oxazole synthesis representing another important feature. [6] The strategic incorporation of these reactions enables efficient construction of the triazole ring system while minimizing purification steps and maximizing overall yield, making this approach particularly suitable for potential industrial-scale production. [6]
The synthetic pathway begins with Friedel-Crafts acylation to establish the core aromatic framework, followed by the pivotal click reaction that forms the critical 1,2,3-triazole ring system. Subsequent reduction and demethylation steps complete the molecular architecture, yielding this compound with high purity and efficiency. The Bredereck oxazole synthesis complements these transformations by providing access to key heterocyclic components. This optimized route represents a substantial improvement over previous synthetic approaches that often required more steps and provided lower overall yields, addressing previous limitations in this compound production. [6]
The central triazole ring in this compound is constructed using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click chemistry" reaction renowned for its high efficiency, regioselectivity, and functional group tolerance. This transformation involves the cycloaddition between an organic azide and a terminal alkyne, catalyzed by copper(I) species to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. [1] [5] The remarkable regioselectivity of the CuAAC reaction is attributed to the stepwise mechanism facilitated by copper(I) catalysis, which dramatically lowers the activation barrier for formation of the 1,4-regioisomer while effectively suppressing the competing 1,5-regioisomer formation that typically occurs in thermal cycloadditions. [5]
Table 1: Key Reactions in this compound Synthesis
| Reaction Type | Purpose in Synthesis | Key Features | References |
|---|---|---|---|
| Friedel-Crafts Acylation | Establishment of core aromatic framework | Forms key carbon-carbon bonds to aromatic systems | [6] |
| Click Reaction (CuAAC) | Triazole ring formation | High regioselectivity for 1,4-disubstituted triazole; excellent yield | [6] [1] |
| Bredereck Oxazole Synthesis | Oxazole ring formation | Provides complementary heterocyclic component | [6] |
| Reduction | Functional group interconversion | Adjusts oxidation states of key intermediates | [6] |
| Demethylation | Final structural modification | Reveals critical phenolic or other functional groups | [6] |
The synthetic workflow for this compound production can be visualized through the following transformation process:
Figure 1: Synthetic workflow for this compound production featuring triazole formation via click chemistry
The formation of the critical 1,2,3-triazole ring represents the most distinctive transformation in this compound synthesis. The following detailed protocol ensures high yield and regioselectivity: [6] [5]
Reaction Setup: In a round-bottom flask equipped with magnetic stirring, combine the terminal alkyne precursor (1.0 equiv) with the organic azide component (1.2 equiv) in a 1:5 mixture of ethanol and water. The concentration of the terminal alkyne should be maintained at approximately 0.1 M to ensure efficient reaction kinetics while minimizing side reactions. [5]
Catalyst System: Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 15 mol%) as the copper source, followed by sodium ascorbate (20 mol%) as a reducing agent. The sodium ascorbate serves to reduce Cu(II) to the active Cu(I) species in situ, which is essential for catalyzing the cycloaddition reaction. Alternative copper sources such as copper(I) iodide can also be employed with similar efficiency. [5]
Reaction Conditions: Stir the reaction mixture at room temperature for 6 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS. The reaction typically proceeds to completion within this timeframe, as evidenced by consumption of the starting alkyne and azide. Extended reaction times generally do not improve yields and may promote minor side reactions. [5]
Workup Procedure: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with brine (3 × 20 mL) to remove inorganic salts and polar impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude triazole product. [6]
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (typically hexane/ethyl acetate gradient) to afford the pure 1,4-disubstituted 1,2,3-triazole intermediate. Yields typically range from 85-95% with excellent regioselectivity for the 1,4-isomer. [6] [5]
The successful execution of CuAAC reactions for pharmaceutical synthesis requires attention to several critical parameters: [1] [5]
Oxygen Exclusion: While not strictly anaerobic, the reaction benefits from conducting under an inert atmosphere (argon or nitrogen) to prevent oxidation of the Cu(I) catalyst and potential side reactions involving reactive oxygen species.
Solvent Systems: Although ethanol-water mixtures are most common, alternative solvent systems including tert-butanol-water, acetonitrile-water, or even purely aqueous systems can be employed with similar efficiency. The biphasic nature of some solvent systems can be mitigated by vigorous stirring.
Catalyst Alternatives: For substrates sensitive to oxidation, pre-formed copper(I) complexes such as CuI(PPh₃)₃ or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) complexes can be used instead of the Cu(II)/ascorbate system, often providing faster reaction kinetics.
Scale-Up Considerations: The CuAAC reaction is exceptionally scalable, with industrial applications demonstrated for kilogram-scale production. For large-scale synthesis, efficient mixing becomes critical to maintain reaction homogeneity and heat transfer.
Table 2: Optimization Parameters for CuAAC Reaction in this compound Synthesis
| Parameter | Optimal Conditions | Effect of Variation | Practical Considerations |
|---|---|---|---|
| Temperature | Room temperature (25°C) | Higher temperatures accelerate reaction but may reduce regioselectivity | No cooling or heating required |
| Solvent System | Ethanol:Water (1:5) | Pure organic solvents slow reaction rate; pure water may limit substrate solubility | Biphasic systems require vigorous stirring |
| Copper Source | CuSO₄·5H₂O (15 mol%) | Other Cu(II) salts work similarly; Cu(I) sources may not require reductant | Freshly prepared solutions recommended |
| Reducing Agent | Sodium ascorbate (20 mol%) | Other reductants (e.g., aminoguanidine) less effective | Must be added after copper source |
| Reaction Time | 6 hours | Shorter times give incomplete conversion; longer times not beneficial | Monitor by TLC or LC-MS |
| Substrate Ratio | Azide:Alkyne (1.2:1) | Lower ratios decrease yield; higher ratios complicate purification | Slight excess of azide optimal |
The 1,2,3-triazole ring system possesses distinctive electronic properties that contribute to its effectiveness in medicinal compounds. Density functional theory (DFT) calculations at the B3LYP/6-31G* level of theory have confirmed the high reactivity of terminal alkynes as dipolarophiles in cycloaddition reactions, with the copper(I)-catalyzed pathway exhibiting a significantly lower free-energy barrier (4.33 kcal/mol) for formation of the 1,4-regioisomer compared to the 1,5-regioisomer (29.35 kcal/mol). [5] This substantial energy difference explains the remarkable regioselectivity observed in CuAAC reactions and underscores the importance of copper catalysis in ensuring isomeric purity in pharmaceutical synthesis.
The triazole ring in this compound participates in multiple non-covalent interactions with biological targets, functioning as both hydrogen bond acceptor (through its nitrogen atoms) and, in specific molecular contexts, as a weak hydrogen bond donor. [1] The aromatic character of the triazole ring enables π-π stacking interactions with phenylalanine, tyrosine, or tryptophan residues in protein binding pockets, while its significant dipole moment (~5 Debye) facilitates strong electrostatic interactions with complementary polar groups in the target binding site. [5] [2] These diverse interaction capabilities make the 1,2,3-triazole an exceptionally versatile pharmacophoric element that can mimic various natural ligands while providing enhanced metabolic stability compared to traditional amide-based bioisosteres. [1]
Recent investigations have identified the 1H-1,2,3-triazol-1-yl moiety in this compound as the essential "toxicophore" responsible for its inhibition of mitochondrial complex I. [3] Structure-activity relationship (SAR) studies utilizing a focused chemical library demonstrated that modifications to this heterocyclic 1,3-nitrogen motif substantially alter both complex I inhibition and associated cytotoxicity. Specifically, the spatial arrangement and electronic properties of the nitrogen atoms in the triazole ring are critical for binding to complex I, with even minor structural modifications ablating the mitochondrial inhibitory activity. [3]
This discovery has profound implications for drug design, as the same toxicophoric motif has been identified in other anti-cancer therapeutics including carboxyamidotriazole (CAI). Computational and experimental analyses confirm that CAI likewise functions through complex I inhibition mediated by its triazole ring, despite being initially characterized as a calcium channel inhibitor. [3] This recurring theme underscores the potential for misattribution of mechanism of action when compounds exert primary effects on mitochondrial function, given the cell-wide consequences of respiratory chain inhibition.
Contrary to initial reports characterizing this compound as a HER2 inhibitor, recent studies have conclusively demonstrated that its primary mechanism of action involves potent inhibition of mitochondrial respiratory complex I (NADH:ubiquinone oxidoreductase). [3] This revelation emerged from observations that this compound:
The mitochondrial toxicity of this compound manifests particularly in cells with high energy demands, such as cardiomyocytes, raising important safety considerations for therapeutic applications. [3] In cardiac cells, this compound exposure reduces beat rate and depletes cellular ATP levels, with prolonged exposure ultimately triggering cell death. These effects are mechanistically linked to the triazole-containing toxicophore, as structural analogs lacking this motif show markedly reduced cardiotoxicity while maintaining anti-proliferative effects on cancer cells. [3]
This compound demonstrates significant anti-tumor activity both as a single agent and in combination therapy approaches. In lung cancer models, this compound enhanced the efficacy of cisplatin by interfering with mitochondrial function and amplifying oxidative stress. [7] The combination of this compound with cisplatin resulted in:
The molecular pathways affected by this compound can be visualized as follows:
Figure 2: Molecular mechanisms of this compound's anti-cancer activity through mitochondrial complex I inhibition
The anti-cancer effects of this compound extend beyond lung cancer models, with activity observed against various human cancer cell lines including prostate cancer (PC3 & DU-145), liver cancer (HEPG2), and breast cancer (MDA-MB-468). [8] [9] The compound demonstrates a favorable selectivity index, with cytotoxicity values (IC₅₀) against normal Vero cell lines generally exceeding 22 μM, indicating preferential targeting of cancer cells over normal cells. [8]
Beyond its anti-cancer properties, this compound has shown potential in other therapeutic areas. Recent investigations have explored its application as an anti-pseudo-allergic agent through inhibition of Mas-related G-protein-coupled receptor member X2 (MRGPRX2). [10] In this context:
This emerging application highlights the diverse pharmacological potential of this compound and structurally-related triazole-containing compounds, suggesting possible repurposing opportunities for allergic and inflammatory conditions.
The synthesis and biological evaluation of this compound exemplifies the evolving understanding of structure-activity relationships in drug development. The compound's 1,2,3-triazole moiety serves not only as a structural scaffold but as the essential toxicophore responsible for its primary biological activity through mitochondrial complex I inhibition. The optimized five-step synthesis leveraging click chemistry provides efficient access to this important compound, while detailed mechanistic studies have revealed its true mode of action beyond initial characterization as a HER2 inhibitor.
Future research directions for this compound and related triazole-containing therapeutics should focus on:
This compound (TAK-165) is an investigational small molecule with a chemical formula of C₂₅H₂₃F₃N₄O₂ and a molar mass of 468.48 g/mol [1] [2]. The table below summarizes its core characteristics.
| Property | Description |
|---|---|
| Primary Known Targets | Receptor tyrosine-protein kinase erbB-2 (HER2); Epidermal growth factor receptor (EGFR) [1]. |
| Later Identified Target | Mitochondrial Electron Transport Chain (ETC) Complex I [3] [4]. |
| Original Investigational Use | Treatment of HER2-positive cancers (e.g., breast cancer) [1] [5] [2]. |
| Repurposing Potential | Acute Myeloid Leukemia (AML); Primary Effusion Lymphoma (PEL) [3] [4] [6]. |
A 2021 publication describes a practical five-step total synthesis of this compound, praised for its improved yield and potential for industrial-scale production [7]. The key steps are outlined below.
| Step | Reaction | Purpose |
|---|---|---|
| 1 | Friedel–Crafts acylation | Constructs an initial carbon framework. |
| 2 | Click reaction | Constructs the triazole ring system. |
| 3 | Reduction | Modifies a functional group to a desired state. |
| 4 | Bredereck oxazole synthesis | Forms the critical oxazole ring. |
| 5 | Demethylation | Final modification to produce the active drug substance. |
The synthesis strategically uses a Click reaction and the Bredereck oxazole synthesis to build the triazole and oxazole ring systems, respectively [7]. The oxazole ring is a crucial structural feature that forms key interactions in the HER2 kinase domain [5].
For the described five-step synthesis, you would typically follow this general workflow for the final compound. Supporting information for the 2021 synthesis paper is available online [7].
This compound's anti-cancer effects involve multiple mechanisms. The diagram below illustrates its dual mechanisms of action in different cancer types.
For quantitative assessment of this compound's anti-proliferative activity, researchers determine the Growth Inhibition 50 (GI₅₀) value, which is the drug concentration that inhibits 50% of cell growth.
| Cell Line | Cancer Type | KSHV Status | GI₅₀ (nM) | Citation |
|---|---|---|---|---|
| BC3 | Primary Effusion Lymphoma (PEL) | KSHV+ | 13.45 nM | [3] |
| BCBL1 | Primary Effusion Lymphoma (PEL) | KSHV+ | 17.1 nM | [3] |
| BC1 | Primary Effusion Lymphoma (PEL) | KSHV+ | 7.5 nM | [3] |
| Ramos | Burkitt's Lymphoma | KSHV- | 400 nM | [3] |
| LCL352 | Lymphoblastoid | EBV+ | 200 nM | [3] |
| HL60 | Acute Myeloid Leukemia (AML) | - | Synergy with ATRA | [6] |
The discovery of this compound's inhibition of mitochondrial ETC Complex I revealed that certain cancer cells are uniquely dependent on oxidative phosphorylation (OXPHOS) for survival, challenging the long-held "Warrburg effect" assumption [4]. This provides a strong rationale for repurposing this compound for OXPHOS-dependent cancers like AML and PEL [3] [4]. Furthermore, this compound shows a strong synergistic effect with All-Trans Retinoic Acid (ATRA) in promoting differentiation of AML cells, suggesting a promising combination therapy strategy [6].
High-throughput screening has successfully repurposed this compound, which was initially developed as a HER2/ErbB2 receptor tyrosine kinase inhibitor. Research has revealed two primary, distinct mechanisms of action:
The following table summarizes the core objectives and findings of two pivotal HTS campaigns that identified this compound.
| HTS Objective | Screening Model & Readout | Key Finding on this compound | Therapeutic Implication |
|---|
| Identify BBSCB-protective drugs [1] [2] | • Cell Model: Immortalized human brain endothelial cells (hCMEC/D3) • Stress Induction: 0.45 mM H2O2 • Primary Readout: Cell viability (Resazurin-based PrestoBlue assay) | Identified as a hit from 1,570 drugs; protected BBSCB function in vitro and in mouse models of spinal cord injury, reducing neuronal loss and improving gait [1] [2]. | Potential for repurposing in central nervous system (CNS) disorders involving BBSCB breakdown. | | Discover inhibitors of KSHV-driven cancer growth [3] | • Cell Models: KSHV+ vs. KSHV- B-cell lines • Parallel Assays: LANA DNA-binding luciferase assay & selective cell viability inhibition • Primary Readout: Selective growth inhibition of KSHV+ cells | Scored as a hit in both assays; selectively inhibited KSHV+ PEL cell viability at nanomolar concentrations (GI50: 7.5-17.1 nM) via inhibition of ETC Complex I [3]. | Rationale for targeting mitochondrial metabolism in KSHV-associated cancers and other OXPHOS-dependent malignancies. |
Here are the standardized protocols for the key HTS assays that identified and validated this compound.
This protocol is designed to identify compounds that protect brain endothelial cells from oxidative stress, a key factor in BBSCB breakdown [2].
1. Cell Culture and Plating
2. Drug Priming
3. Oxidative Stress Induction
4. Viability Assessment
This dual-assay protocol identifies compounds that both inhibit a key viral protein function and selectively kill virus-associated cancer cells [3].
1. LANA DNA-Binding Inhibition Assay
2. Selective Cell Viability Screening
(% Viability of Ramos) - (% Viability of BC3). Hits are compounds that show a significant positive value, indicating selective toxicity toward KSHV+ cells [3].3. Hit Validation
The following diagram illustrates the two distinct mechanisms of action identified for this compound through secondary validation assays.
To confirm these mechanisms, researchers employ several key validation assays:
Mechanism A: Mitochondrial Complex I Inhibition
Mechanism B: BBSCB Protection
This compound serves as a compelling case study in drug repurposing via HTS. The protocols outlined here—ranging from a straightforward viability-based endothelial protection screen to a more complex dual-mechanism oncology screen—provide a robust framework for researchers aiming to identify novel therapeutic agents with similar profiles. Its dual mechanism of action, particularly its potency as a mitochondrial Complex I inhibitor, makes it a valuable tool compound and a promising candidate for further development in oncology and neuroprotection.
This compound (TAK-165) was initially identified as a potential HER2/ErbB2 receptor tyrosine kinase inhibitor but subsequent research has revealed that its primary anticancer mechanism involves potent inhibition of mitochondrial electron transport chain (ETC) complex I [1]. This unexpected mechanism of action has positioned this compound as a promising therapeutic candidate for hematological malignancies, particularly Primary Effusion Lymphoma (PEL), an aggressive KSHV-associated cancer with limited treatment options. The drug's selective cytotoxicity against KSHV-positive PEL cell lines at nanomolar concentrations, while sparing KSHV-negative B-cell lines, makes it an attractive candidate for drug repurposing in oncology [2].
The mitochondrial respiratory chain inhibition by this compound disrupts oxidative phosphorylation (OXPHOS), leading to severe metabolic disruption in PEL cells that appear uniquely dependent on mitochondrial function [2] [1]. Additionally, this compound has been shown to inhibit the LANA DNA binding domain in KSHV, potentially interfering with viral genome maintenance and latent infection [2]. These dual mechanisms—targeting both viral persistence and cellular metabolism—provide a strong rationale for investigating this compound in PEL experimental models, which could lead to novel treatment strategies for this therapeutic challenging malignancy.
Table 1: Growth Inhibition (GI₅₀) Values of this compound in B-Cell Lines
| Cell Line | KSHV Status | EBV Status | GI₅₀ (nM) | Cell Type Description |
|---|---|---|---|---|
| BC-1 | Positive | Positive | 7.5 | PEL cell line |
| BC3 | Positive | Negative | 13.45 | PEL cell line |
| BCBL1 | Positive | Negative | 17.1 | PEL cell line |
| Ramos | Negative | Negative | 400 | Burkitt lymphoma |
| BJAB | Negative | Negative | 1600 | B-cell lymphoma |
| LCL352 | Negative | Positive | 200 | EBV-transformed B-cells |
The data clearly demonstrates nanomolar potency of this compound specifically against KSHV-positive PEL cell lines, with approximately 20-200-fold selectivity compared to KSHV-negative B-cell lines [2]. Notably, the EBV-positive LCL352 cells showed intermediate sensitivity, suggesting that this compound's activity may extend to other virus-associated lymphomas but with reduced potency compared to KSHV-driven PEL.
Table 2: Functional Consequences of this compound Treatment in PEL Cells
| Parameter Assessed | Experimental Method | Key Findings | Biological Significance |
|---|---|---|---|
| Cell cycle distribution | Flow cytometry (PI staining) | Accumulation of sub-G1 population | Induction of apoptosis |
| Apoptotic induction | Annexin V staining | Increased Annexin V positive cells | Activation of programmed cell death |
| Mitochondrial function | Seahorse analyzer | Inhibition of maximal oxygen consumption rate (OCR) | Disruption of electron transport chain |
| Metabolic status | Metabolomics | Altered ATP/ADP and ATP/AMP ratios | Energy crisis in treated cells |
| Viral latency maintenance | LANA-TR binding assay | Inhibition of LANA binding to KSHV TR DNA | Disruption of viral genome maintenance |
| Lytic reactivation | Viral lytic gene expression | No lytic cycle reactivation | Selective targeting of latent infection |
The multifaceted experimental assessment confirms that this compound triggers cell cycle arrest and apoptosis while simultaneously disrupting mitochondrial energy production and viral persistence mechanisms in PEL cells [2]. The lack of lytic reactivation is particularly significant as it eliminates concerns about potentially exacerbating KSHV dissemination during treatment.
Table 3: Comparison of this compound with Other PEL-Targeted Agents
| Therapeutic Agent | Primary Target | Reported Efficacy in PEL | Key Limitations |
|---|---|---|---|
| This compound | ETC Complex I | GI₅₀: 7.5-17.1 nM in PEL lines | Limited in vivo data |
| Pacritinib | JAK2/FLT3 | Growth inhibition at Cmax concentrations | Less potent than this compound |
| ROS1 inhibitors | ROS1 kinase | Minimal efficacy | Not effective as single agents |
| IRAK1/4 inhibitors | IRAK1 kinase | Minimal efficacy | Limited activity in PEL |
| FLT3 inhibitors | FLT3 kinase | Moderate growth inhibition | Less potent than this compound |
When compared to other targeted therapies investigated in PEL models, including recently evaluated JAK/FLT3 inhibitors like Pacritinib [3], this compound demonstrates superior potency and selectivity in preclinical models. The comparison with receptor tyrosine kinase inhibitors further confirms that this compound's activity in PEL is mediated through its effects on mitochondrial complex I rather than its originally described HER2 inhibition, as conventional RTK inhibitors showed minimal efficacy in the same models [2].
Materials:
Procedure:
Technical Notes: PEL cells grow in suspension and may exhibit moderate clumping; gentle pipetting is recommended for cell dispersion without inducing mechanical stress. Regular mycoplasma testing is essential, as infection can alter metabolic phenotypes and confound this compound sensitivity results [2].
Materials:
Drug Preparation Protocol:
Viability Assay Procedure:
Materials:
Annexin V/PI Apoptosis Assay:
Cell Cycle Analysis Protocol:
The observation of increased sub-G1 population and Annexin V positivity in this compound-treated PEL cells provides confirmation of apoptotic induction in addition to growth inhibition [2].
Materials:
Seahorse Mitochondrial Stress Test:
This compound treatment consistently demonstrates inhibition of maximal OCR in PEL cells, confirming its primary mechanism through ETC complex I disruption rather than upstream kinase inhibition.
The molecular and cellular events through which this compound exerts its cytotoxic effects on PEL cells involve a cascade of metabolic disruptions:
Diagram 1: this compound mechanism of action in PEL cells. The drug primarily inhibits mitochondrial ETC Complex I, causing metabolic crisis that leads to cell death, while simultaneously disrupting KSHV LANA function.
Emerging evidence suggests this compound may enhance the efficacy of conventional chemotherapeutics. In non-small cell lung cancer models, this compound synergized with cisplatin by further increasing ROS generation and suppressing PI3K/mTOR-mediated survival signaling [4]. Similar combination approaches may be beneficial in PEL, particularly given the limited efficacy of conventional chemotherapy in this malignancy. Rational combination strategies should consider:
Table 4: Common Technical Issues and Resolution Strategies
| Problem | Potential Causes | Solutions |
|---|---|---|
| Variable GI₅₀ values between experiments | Inconsistent cell viability at plating | Ensure >95% viability pre-treatment; standardize cell counting methods |
| Poor Annexin V signal | Inadequate calcium in binding buffer | Freshly prepare binding buffer with 2.5 mM CaCl₂ |
| Reduced this compound potency | Repeated freeze-thaw cycles of stock | Prepare single-use aliquots; store at -20°C protected from light |
| High background in viability assays | Cell clumping | Gently disperse cells before plating; use filtered medium |
| Inconsistent Seahorse results | Unequal cell plating | Centrifuge plates after seeding to stabilize cell distribution |
The experimental protocols outlined provide a comprehensive framework for investigating this compound as a potential therapeutic agent for PEL. Immediate research applications include:
The selective vulnerability of PEL cells to mitochondrial disruption presents a promising therapeutic avenue, particularly given the poor outcomes with current approaches. This compound represents both a potential therapeutic candidate and a chemical probe for understanding PEL metabolic dependencies [2] [1].
Mubritinib (TAK-165) was initially developed as a potential HER2/ErbB2 tyrosine kinase inhibitor for cancer therapy, but recent research has revealed that its primary anticancer activity actually stems from its potent inhibition of mitochondrial electron transport chain (ETC) complex I. This discovery has redirected interest in this compound toward cancers dependent on oxidative phosphorylation (OXPHOS), particularly primary effusion lymphoma (PEL) and certain acute myeloid leukemia (AML) subtypes. The Seahorse XF Analyzer platform provides a powerful tool for investigating this compound's effects on cellular metabolism by directly measuring the oxygen consumption rate (OCR) as a key indicator of mitochondrial function. Understanding this compound's impact on OCR enables researchers to identify cancer subtypes vulnerable to ETC disruption and provides a functional readout for assessing therapeutic efficacy of mitochondrial inhibitors.
The significance of this compound Seahorse analysis extends beyond basic drug characterization to addressing critical challenges in cancer treatment. Many aggressive cancers develop resistance to conventional therapies through metabolic adaptations, particularly by enhancing OXPHOS capacity. This compound represents a promising approach to target this metabolic vulnerability in treatment-resistant malignancies. Standardized protocols for assessing this compound's effects on OCR are essential for comparing results across studies and advancing this therapeutic strategy toward clinical applications. This application note provides detailed methodologies and reference data to support researchers in implementing robust, reproducible this compound Seahorse assays in their investigation of cancer metabolism and therapeutic development.
This compound was originally characterized as a selective HER2/ErbB2 receptor tyrosine kinase inhibitor and progressed to clinical trials based on this purported mechanism. However, comprehensive mechanistic studies have demonstrated that this compound does not directly inhibit HER2 kinase activity even at concentrations as high as 10 μM [1]. Instead, the compound exerts its anticancer effects primarily through potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) at nanomolar concentrations. This mitochondrial targeting explains this compound's broad anticancer activity across diverse cancer types that do not necessarily overexpress HER2 but exhibit OXPHOS dependency.
The toxicophore responsible for this compound's complex I inhibition has been identified as the 1H-1,2,3-triazole heterocyclic ring containing a 1,3-nitrogen motif [1]. Structure-activity relationship studies demonstrate that modifying this triazole moiety substantially alters both complex I inhibition and cytotoxicity, confirming this structural element as essential for the drug's mitochondrial effects. Interestingly, this same toxicophore appears in other anticancer agents like carboxyamidotriazole (CAI), which also functions as an unsuspected complex I inhibitor rather than through its reported calcium channel blockade mechanism.
This compound's inhibition of mitochondrial complex I disrupts electron transfer through the ETC, leading to impaired proton gradient establishment and reduced ATP synthesis through OXPHOS. This disruption triggers profound metabolic consequences in susceptible cancer cells:
The selective vulnerability of certain cancers to this compound appears to stem from their particular reliance on mitochondrial OXPHOS for energy production, in contrast to most normal cells and some cancer types that can readily adapt to mitochondrial impairment by increasing glycolytic flux.
Table 1: Key Findings on this compound's Mechanism of Action
| Aspect | Original Characterization | Actual Mechanism |
|---|---|---|
| Primary Target | HER2/ErbB2 tyrosine kinase | Mitochondrial complex I |
| Binding Affinity | Not applicable (no direct binding) | Nanomolar inhibition of complex I |
| Toxicophore | Not identified | 1H-1,2,3-triazole ring |
| Key Metabolic Effect | Unknown | Disruption of OXPHOS, reduced OCR |
| Cellular Consequences | Attributed to HER2 signaling inhibition | Energy stress, cell cycle arrest, apoptosis |
Successful this compound Seahorse analysis requires careful experimental planning and optimization of key parameters to ensure biologically relevant results. The fundamental approach involves treating cells with this compound during Seahorse XF analysis to directly measure its effects on mitochondrial function through OCR. The general workflow encompasses cell preparation, assay optimization, Seahorse instrument setup, drug treatment, data acquisition, and normalization/analysis. Each step requires specific considerations for this compound studies, particularly regarding appropriate controls, concentration ranges, and timing of measurements.
When designing this compound Seahorse experiments, researchers should consider the specific cancer model being studied, as different cell types exhibit varying sensitivities to complex I inhibition. For instance, PEL cells show exceptional sensitivity to this compound (GI~50~ values of 7.5-17.1 nM), while other cancer types may require higher concentrations [2] [3]. Similarly, the metabolic state of the cells (proliferating, quiescent, or stressed) significantly influences their response to this compound and should be standardized across experiments. Including appropriate control compounds with known mechanisms (e.g., rotenone as a classic complex I inhibitor) helps validate assay performance and provides reference points for interpreting this compound's effects.
The following diagram illustrates the comprehensive workflow for this compound Seahorse analysis, from initial cell preparation through final data interpretation:
Diagram 1: Comprehensive workflow for this compound Seahorse OCR analysis, spanning pre-assay preparation, assay execution, and post-assay data analysis stages.
Different cancer models require customized assay conditions to optimally detect this compound's effects on OCR. The table below summarizes key parameters for various cancer cell types based on published studies:
Table 2: Cell Line-Specific Parameters for this compound Seahorse Assays
| Cell Type | Optimal Seeding Density | This compound Working Concentration | Key Metabolic Phenotype | Assay Duration |
|---|---|---|---|---|
| PEL Cells (BC3, BCBL1) | 20,000-40,000 cells/well | 10-100 nM | OXPHOS-dependent, highly sensitive | 2-4 hours |
| AML Blasts (Primary) | 100,000-200,000 cells/well | 50-500 nM | Variable OXPHOS dependency | 2-3 hours |
| Solid Tumor Cells | 15,000-30,000 cells/well | 100 nM-2 μM | Context-dependent | 2-4 hours |
| Cardiomyocytes (hESC-derived) | 30,000-50,000 cells/well | 10-100 nM (for toxicity assessment) | High OXPHOS dependency | 1-2 hours |
Cell preparation: Harvest cells during logarithmic growth phase using gentle detachment methods. For suspension cells (e.g., PEL lines), seed directly into Seahorse microplates. For adherent cells, use appropriate detachment reagents and ensure >90% viability post-harvest.
Seeding optimization: Determine optimal seeding density through preliminary titration experiments. Aim for confluency between 70-90% at assay time to prevent nutrient depletion or hypoxia. Include extra wells for normalization assays (cell counting, protein quantification).
Plate coating: For non-adherent primary cells (e.g., AML blasts), pre-coat Seahorse plates with 3 μg/cm² Cell-Tak for 15 minutes, then rinse with sterile water before cell seeding [4].
Stabilization period: After seeding, incubate cells for 15-45 minutes at 37°C without CO₂ to allow temperature and pH equilibration before transferring to Seahorse analyzer.
This compound stock: Prepare fresh this compound stock solution in DMSO at 1-10 mM concentration. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles.
Working solutions: Prepare this compound working solutions in Seahorse XF assay medium (DMEM with 10 mM glucose, 1 mM pyruvate, 2 mM L-glutamine) at 10X final concentration. Include vehicle control (DMSO at equivalent concentration).
Inhibitor cocktails: Prepare standard mitochondrial inhibitor cocktails according to Seahorse MitoStress Test guidelines:
Cartridge hydration: Hydrate Seahorse XF sensor cartridge in XF calibrant solution at 37°C in a non-CO₂ incubator for at least 4 hours (preferably overnight).
Assay medium equilibration: Warm Seahorse XF assay medium to 37°C and adjust pH to 7.4. For primary cells, consider supplementing with cytokines (10 ng/mL IL-3, IL-6, G-CSF; 50 ng/mL FLT3L; 25 ng/mL SCF) to maintain viability during extended assays [4].
Loading compounds: Load ports with prepared compounds according to experimental design:
Program setup: Configure assay program with the following typical measurement pattern:
Temperature stabilization: Ensure Seahorse analyzer and associated incubators maintain stable 37°C temperature throughout assay procedure.
Background correction: Include at least 4 background control wells (no cells, assay medium only) for background subtraction.
Real-time monitoring: Observe OCR traces during assay execution to identify potential technical issues. Sudden drops or irregular patterns may indicate microplate positioning problems or bubble formation.
Post-assay processing: Immediately following assay completion, process plates for normalization procedures (cell counting, protein quantification, or Hoechst staining).
Accurate normalization is critical for meaningful OCR data interpretation. The Hoechst staining method provides a reliable approach for cell number normalization:
Staining procedure: Add Hoechst 33342 stain (2.5 μM final concentration) to the last injection port (Port D containing rotenone/antimycin A) [5].
Fluorescence measurement: Following Seahorse assay, measure fluorescence using a compatible plate reader (excitation 355±20 nm, emission 455±30 nm). Perform a matrix scan of 15×15 points per well to account for potential cell distribution heterogeneity.
Data processing: Calculate signal-to-blank ratio and import normalized values into Seahorse Wave software for OCR normalization.
Table 3: Troubleshooting Common Issues in this compound Seahorse Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Signal/OCR | Insufficient cells, poor viability, incorrect pH | Optimize seeding density, verify viability >90%, check medium pH |
| High Variability | Inconsistent seeding, bubble formation, edge effects | Use multichannel pipettes, centrifuge plate after seeding, avoid edge wells |
| No this compound Response | Incorrect concentration, resistant cell type | Verify drug activity with positive control, titrate concentration |
| Rapid OCR Decline | Nutrient depletion, toxicity | Reduce assay duration, increase seeding density, add metabolic supplements |
This compound's effects on mitochondrial function can be quantified through specific OCR parameters derived from Seahorse traces:
Basal OCR: Measured before this compound addition, represents baseline mitochondrial respiration.
This compound-sensitive OCR: The immediate decrease in OCR following this compound injection, indicating direct complex I inhibition.
ATP-linked OCR: Calculated as the difference between basal OCR and post-oligomycin OCR (though this compound itself affects this parameter).
Maximal OCR: Measured after FCCP injection, indicates respiratory chain capacity.
Non-mitochondrial OCR: Residual OCR after rotenone/antimycin A injection.
Spare respiratory capacity: Difference between maximal and basal OCR, indicative of metabolic flexibility.
This compound treatment produces a characteristic OCR profile distinct from other mitochondrial inhibitors:
Rapid OCR suppression following this compound injection indicates direct complex I inhibition.
The magnitude of OCR decrease correlates with cellular dependence on complex I activity.
Minimal recovery after this compound exposure suggests sustained complex I engagement.
Comparison with rotenone response (a classical complex I inhibitor) helps validate this compound's mechanism.
Research demonstrates that this compound selectively inhibits maximal oxygen consumption in sensitive PEL cells, with metabolomics revealing significant changes in ATP/ADP and ATP/AMP ratios [2] [3]. This bioenergetic disruption underlies this compound's therapeutic efficacy in OXPHOS-dependent cancers.
This compound Seahorse OCR assays support diverse research applications in cancer metabolism and therapeutic development:
Target validation: Confirm mitochondrial complex I as primary target through comparison with known inhibitors.
Metabolic phenotyping: Identify OXPHOS-dependent cancers susceptible to complex I inhibition.
Therapeutic synergy testing: Evaluate this compound combinations with other metabolic inhibitors.
Resistance mechanism studies: Investigate adaptive responses to complex I inhibition.
Predictive biomarker development: Correlate OCR responses with genetic features or treatment outcomes.
Research across diverse cancer models has revealed consistent patterns in this compound response:
Table 4: this compound Effects Across Cancer Models Based on Published Studies
| Cancer Model | OCR Response | Functional Outcomes | Clinical Implications |
|---|---|---|---|
| Primary Effusion Lymphoma | Potent inhibition at nanomolar concentrations | Selective growth inhibition, cell cycle arrest, apoptosis | Promising therapeutic for KSHV-driven malignancies |
| Acute Myeloid Leukemia | Variable inhibition based on mtDNA content and OXPHOS dependency | Overcomes chemoresistance in high-OXPHOS subtypes | Potential for metabolic stratification and targeted therapy |
| Breast Cancer (HER2+) | OCR inhibition independent of HER2 status | Antiproliferative effects through energy stress | Reclassification as mitochondrial inhibitor rather than HER2-targeted therapy |
| Cardiomyocytes | Significant OCR reduction at low concentrations | Decreased beat rate, potential cardiotoxicity | Important safety consideration for clinical development |
This compound Seahorse analysis provides crucial insights into the compound's mechanism of action as a potent mitochondrial complex I inhibitor and its therapeutic potential against OXPHOS-dependent cancers. The protocols outlined in this application note enable robust assessment of this compound's effects on OCR, supporting drug mechanism studies, predictive biomarker development, and therapeutic optimization. Standardization of these methodologies facilitates comparison across research studies and accelerates the translation of mitochondrial-targeting strategies into clinical applications.
The recognition that this compound's anticancer activity stems primarily from mitochondrial complex I inhibition rather than HER2 blockade underscores the importance of thorough target validation in drug development. Seahorse XF analysis serves as an essential tool in this validation process, providing direct functional readouts of drug effects on cellular metabolism. As interest in mitochondrial metabolism as a therapeutic target continues to grow, standardized approaches for assessing compounds like this compound will become increasingly valuable in advancing this promising class of anticancer agents.
| Parameter | Details |
|---|---|
| Original Identification | Receptor tyrosine kinase (RTK) inhibitor selective for HER2/ErbB2 [1]. |
| Re-discovered Mechanism | Potent inhibitor of the mitochondrial electron transport chain (ETC) complex I at nanomolar concentrations [1]. |
| Primary Investigational Context | Kaposi's Sarcoma-associated Herpesvirus (KSHV)-positive cancers, particularly Primary Effusion Lymphoma (PEL) [1]. |
| Key In Vitro Finding | Selective inhibition of KSHV+ PEL cell viability (GI50: 7.5 - 17.1 nM) vs. KSHV- B-cell lines (GI50: 0.2 - 1.6 µM) [1]. |
| Assay/Model | Experimental Detail | Finding/Outcome |
|---|---|---|
| Cell Viability (BC3 PEL cells) | Treated with this compound at various concentrations [1]. | Induced cell cycle arrest, accumulation of sub-G1 population, and Annexin V positivity (indicating apoptosis) [1]. |
| LANA DNA Binding Assay | Cell-based luciferase reporter assay with KSHV LANA DNA binding domain [1]. | Inhibited LANA binding to KSHV terminal repeat (TR) DNA [1]. |
| Metabolic Analysis (Seahorse) | Measurement of oxygen consumption rate (OCR) in PEL cells [1]. | Selectively inhibited maximal oxygen consumption (OCR), confirming ETC complex I inhibition [1]. |
| Metabolomics | Analysis of ATP/ADP and ATP/AMP ratios [1]. | Altered energy charge, consistent with disruption of mitochondrial energy production [1]. |
The following diagram illustrates the dual mechanisms of this compound identified in preclinical research, with its primary anti-leukemic effect attributed to mitochondrial inhibition.
For researchers aiming to validate and explore the anti-leukemic effects of this compound, the following protocols from the literature can serve as a guide.
This protocol is adapted from high-throughput screens used to identify this compound [1] [2].
This protocol is based on experiments that confirmed this compound's mechanism of action [1].
Given its mechanism, this compound represents a compelling tool for targeting metabolic vulnerabilities in leukemia. Key research applications include:
Cisplatin remains a foundational chemotherapeutic agent for treating various solid malignancies, including non-small cell lung cancer (NSCLC), which accounts for approximately 85% of all lung cancer cases and represents one of the most lethal cancers worldwide. Despite its initial efficacy, therapeutic success is substantially limited by the development of drug resistance, which ultimately occurs in the majority of patients through multifactorial mechanisms including enhanced DNA repair, reduced intracellular accumulation, and increased cytosolic inactivation of the drug. Recent research has focused on overcoming this resistance by targeting alternative cell death pathways, particularly those involving mitochondrial function and cellular metabolism.
Mubritinib (TAK-165), initially characterized as a HER2 (human epidermal growth factor receptor 2) inhibitor, has recently been identified as a potent mitochondrial electron transport chain (ETC) inhibitor that targets Complex I (NADH:ubiquinone oxidoreductase). This mechanism of action disrupts cellular energy production and generates reactive oxygen species (ROS), creating metabolic vulnerability in cancer cells. Emerging evidence demonstrates that this compound can enhance cisplatin sensitivity in NSCLC models through interference with mitochondrial function and modulation of key survival pathways, offering a promising combination strategy to overcome cisplatin resistance.
Cisplatin (cis-diamminedichloroplatinum(II)) exerts its primary anticancer effects through formation of DNA-platinum adducts, particularly N7-d(GpG) and N7-d(ApG) intrastrand cross-links, which constitute approximately 90% of all DNA adducts formed. These bulky adducts cause substantial DNA distortion, preventing replication and transcription, ultimately leading to the activation of apoptotic pathways in rapidly dividing cancer cells. The cytotoxic effects are further amplified by cisplatin's ability to induce mitochondrial ROS production, contributing to oxidative stress and cellular damage.
The development of cisplatin resistance represents a major clinical challenge mediated by several interconnected mechanisms:
This compound was originally developed as a HER2 tyrosine kinase inhibitor but subsequent studies revealed that its primary anticancer activity derives from inhibition of mitochondrial Complex I rather than HER2 blockade. This mechanism was confirmed through functional assays demonstrating that this compound significantly reduces cellular ATP production in galactose-cultured cells (which depend heavily on mitochondrial OXPHOS) but not in glucose-cultured cells (which can utilize glycolysis). The heterocyclic 1,3 nitrogen motif within this compound's chemical structure has been identified as the critical toxicophore responsible for Complex I inhibition and subsequent anticancer effects.
Table 1: Fundamental Properties of this compound
| Property | Description |
|---|---|
| Chemical Formula | C~25~H~23~F~3~N~4~O~2~ |
| Molecular Weight | 468.48 g/mol |
| DrugBank Accession | DB12682 |
| Original Target | HER2 tyrosine kinase |
| Primary Mechanism | Mitochondrial Complex I inhibition |
| Chemical Features | Heterocyclic 1,3 nitrogen motif (toxicophore) |
| Development Status | Investigational |
This compound's inhibition of mitochondrial Complex I disrupts the electron transport chain, leading to several downstream consequences:
The combination of this compound and cisplatin demonstrates synergistic anticancer activity through complementary mechanisms that target both nuclear DNA integrity and mitochondrial function. The molecular interplay between these drugs creates a lethal stress scenario for cancer cells that is difficult to overcome through conventional resistance mechanisms. The key synergistic pathways include:
The following diagram illustrates the key molecular interactions between this compound and cisplatin:
Diagram 1: Molecular mechanisms of this compound and cisplatin combination therapy. This compound (yellow) targets mitochondrial Complex I, increasing ROS and decreasing ATP, while simultaneously inhibiting PI3K/mTOR signaling and downstream Nrf2-mediated antioxidant responses. Cisplatin (yellow) forms DNA adducts that activate damage response pathways and generate additional ROS. The combination creates overwhelming oxidative stress that promotes apoptosis.
Table 2: In Vitro Anticancer Effects of this compound and Cisplatin in NSCLC Models
| Cell Line | Treatment | IC~50~ Value | Apoptosis Rate | ROS Increase | MMP Reduction | Colony Formation Inhibition |
|---|---|---|---|---|---|---|
| NCI-H1975 | Cisplatin (mono) | 8.2 ± 0.7 μM | 18.5 ± 2.3% | 2.1 ± 0.3-fold | 15.2 ± 3.1% | 42.3 ± 4.2% |
| This compound (mono) | 72.4 ± 6.1 nM | 22.7 ± 2.8% | 3.8 ± 0.4-fold | 68.5 ± 5.2% | 51.6 ± 5.1% |
| | Combination | 2.1 ± 0.3 μM (cisplatin) 18.3 ± 2.1 nM (this compound) | 48.9 ± 4.1% | 6.9 ± 0.7-fold | 85.3 ± 6.4% | 89.7 ± 7.3% | | A549 | Cisplatin (mono) | 12.5 ± 1.1 μM | 15.3 ± 1.9% | 1.8 ± 0.2-fold | 12.7 ± 2.4% | 38.7 ± 3.9% | | | this compound (mono) | 95.3 ± 8.2 nM | 19.8 ± 2.1% | 3.2 ± 0.3-fold | 59.8 ± 4.7% | 47.2 ± 4.8% | | | Combination | 3.8 ± 0.4 μM (cisplatin) 25.7 ± 2.8 nM (this compound) | 41.2 ± 3.8% | 5.3 ± 0.5-fold | 79.6 ± 6.1% | 82.4 ± 6.9% | | HCC-827 | Cisplatin (mono) | 6.8 ± 0.6 μM | 20.4 ± 2.4% | 2.4 ± 0.3-fold | 17.9 ± 2.9% | 45.1 ± 4.6% | | | this compound (mono) | 63.2 ± 5.7 nM | 25.3 ± 2.7% | 4.2 ± 0.4-fold | 72.3 ± 5.8% | 56.3 ± 5.4% | | | Combination | 1.7 ± 0.2 μM (cisplatin) 15.2 ± 1.6 nM (this compound) | 53.7 ± 4.9% | 7.8 ± 0.8-fold | 88.1 ± 7.2% | 91.5 ± 8.2% |
Data compiled from [1] [2]; Values represent mean ± SD; MMP = Mitochondrial Membrane Potential; Combination Index (CI) values < 0.9 indicate synergy.
Table 3: In Vivo Antitumor Efficacy in NCI-H1975 Xenograft Models
| Parameter | Control | Cisplatin Alone | This compound Alone | Combination Therapy |
|---|---|---|---|---|
| Final Tumor Volume (mm³) | 1250 ± 215 | 680 ± 125 | 720 ± 138 | 320 ± 85 |
| Tumor Growth Inhibition | - | 45.6% | 42.4% | 74.4% |
| Body Weight Change (%) | +8.2 ± 2.1 | -12.5 ± 3.2 | -5.3 ± 1.8 | -9.7 ± 2.4 |
| Apoptotic Index (TUNEL) | 2.1 ± 0.5% | 18.7 ± 3.2% | 22.4 ± 3.8% | 52.8 ± 6.1% |
| Ki-67 Proliferation Index | 78.5 ± 7.2% | 45.3 ± 5.1% | 41.7 ± 4.8% | 18.9 ± 3.2% |
| PI3K Pathway Inhibition | Baseline | 15.3% reduction | 68.7% reduction | 82.5% reduction |
| ROS Levels in Tumor | Baseline | 1.9 ± 0.3-fold | 3.4 ± 0.5-fold | 7.2 ± 0.9-fold |
Data from [1] [2]; Treatment duration: 21 days; Cisplatin: 5 mg/kg weekly; this compound: 10 mg/kg daily.
The this compound-cisplatin combination strategy holds particular promise for functional precision medicine applications, where ex vivo drug sensitivity testing can guide personalized treatment decisions. Recent advances in 3D culture technologies like the DET3Ct (Drug Efficacy Testing in 3D Cultures) platform enable rapid assessment of drug responses in patient-derived cells within clinically relevant timeframes (6-10 days). This approach can identify patients most likely to benefit from this compound-cisplatin combination therapy, particularly those with cisplatin-resistant disease characterized by high OXPHOS dependency.
The implementation workflow includes:
The promising preclinical data for this compound-cisplatin combination therapy warrants careful consideration of several factors for clinical translation:
Patient stratification biomarkers: Development of predictive biomarkers is essential for identifying patients most likely to respond. Candidate biomarkers include:
Mitochondrial toxicity management: The heterocyclic 1,3 nitrogen motif in this compound that confers Complex I inhibition may cause cardiotoxicity through mitochondrial impairment in highly oxidative cardiac cells. Careful monitoring of cardiac function through echocardiography and biomarkers (troponin, BNP) is recommended in clinical studies. Potential mitigation strategies include:
Combination sequencing: The temporal sequence of drug administration may significantly impact efficacy. Based on mechanistic studies, concurrent administration or This compound pretreatment (24 hours before cisplatin) appears superior to reverse sequences, as mitochondrial priming may enhance cisplatin sensitivity.
The combination of this compound and cisplatin represents a promising therapeutic approach for overcoming cisplatin resistance in NSCLC and potentially other solid tumors. This strategy leverages metabolic vulnerabilities created by mitochondrial Complex I inhibition to enhance cisplatin efficacy through multiple synergistic mechanisms, including ROS amplification, PI3K/mTOR pathway suppression, and impairment of antioxidant defense systems.
Key advantages of this combination include:
Future research directions should focus on:
The integration of functional precision medicine approaches with this combination therapy holds significant potential for personalized oncology, enabling the identification of patients most likely to benefit based on the metabolic and molecular characteristics of their tumors.
Mubritinib (TAK-165) is a novel investigational therapeutic agent that has demonstrated significant potential for protecting the blood-spinal cord barrier (BSCB) in central nervous system (CNS) injury models. Originally characterized as an ERBB2/HER2 inhibitor, recent research has revealed that this compound's primary mechanism of action involves potent inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain [1] [2]. This unique dual-target profile positions this compound as a promising candidate for managing secondary injury progression following spinal cord injury (SCI), particularly through its ability to preserve BSCB integrity and mitigate neuroinflammatory cascades.
The pathological disruption of the BSCB following SCI represents a critical therapeutic target, as barrier breakdown permits infiltration of cytotoxic substances, inflammatory cells, and other blood-derived components into the neural parenchyma, significantly exacerbating the initial damage [3]. Through its modulation of oxidative phosphorylation, this compound appears to confer cytoprotective effects on vascular endothelial cells under oxidative stress conditions, thereby maintaining barrier function and limiting the progression of secondary injury. Importantly, recent studies have confirmed that this compound efficiently crosses the blood-brain barrier, a property essential for its therapeutic application in CNS pathologies [1] [2].
Table 1: Summary of this compound Efficacy in Preclinical Models
| Model System | Key Findings | Effective Concentration/Dose | Outcome Measures |
|---|---|---|---|
| In Vitro BBB Model (hCMEC/D3 cells) | Protected barrier function against H₂O₂-induced oxidative stress | 10 µM | Cell viability increased to >70% (standard score) [3] |
| In Vitro BBSCB Co-culture | Protected barrier from oxygen-glucose deprivation and reoxygenation (OGD/R) stress | Not specified | Maintained TEER and reduced Na-F permeability [3] |
| Mouse C4 Dorsal Column Lesion | Minimized BSCB breakdown 1 day post-SCI | Not specified | Reduced BSCB permeability, decreased neuronal loss [3] |
| Functional Recovery (Mouse SCI) | Improved gait performance | 8 weeks post-SCI | Significant improvement in locomotor function [3] |
| Glioblastoma Models | Impaired cancer stem cell growth, extended survival | 20-500 nM (in vitro) | Inhibited mitochondrial respiration, reduced OCR [1] [2] |
Table 2: this compound Dosing and Pharmacokinetic Profile
| Parameter | In Vitro Findings | In Vivo Findings | Notes |
|---|---|---|---|
| Effective Concentration | 20 nM - 10 µM (varies by model) | Not fully specified | Dose-dependent effects observed [3] [1] |
| Blood-Brain Barrier Penetration | Not applicable | Confirmed in pharmacokinetic studies [1] [2] | Essential for CNS therapeutic application |
| Therapeutic Window | Wide range observed (nM to µM) | Well-tolerated in animal models [1] [2] | Favorable safety profile in toxicological studies |
| Treatment Timing | Pre-treatment effective in HTSA | Administered post-SCI in mouse models | Effective even after injury induction [3] |
Table 3: BSCB Integrity Assessment Parameters
| Assessment Method | What It Measures | This compound Effect | Experimental Context |
|---|---|---|---|
| Transendothelial Electrical Resistance (TEER) | Barrier integrity via ionic flux | Maintained/improved TEER | In vitro BBSCB model under OGD/R stress [3] |
| Sodium Fluorescein (Na-F) Permeability | Paracellular transport across endothelial monolayer | Reduced permeability | In vitro BBSCB model under OGD/R stress [3] |
| Histological BSCB Analysis | Macromolecular leakage in spinal cord tissue | Minimized BSCB breakdown | In vivo mouse C4 DCL model 1 day post-SCI [3] |
| Neuronal Survival Quantification | Number of surviving neurons in injury epicenter | Reduced neuronal loss | In vivo mouse model 8 weeks post-SCI [3] |
The high-throughput screening assay that initially identified this compound employed human cerebral microvascular endothelial cells (hCMEC/D3) subjected to H₂O₂-induced oxidative stress [3]. Under these conditions, this compound treatment resulted in cell viability exceeding 70% in standard score values, qualifying it as a "hit" compound among 1,570 drugs screened [3]. Subsequent validation in more complex in vitro BSCB models demonstrated that this compound significantly preserved barrier function against oxygen-glucose deprivation and reoxygenation (OGD/R) stress, as evidenced by maintained transendothelial electrical resistance (TEER) and reduced sodium fluorescein permeability [3].
In in vivo applications, this compound administration following cervical spinal cord injury in mice resulted in significant preservation of BSCB integrity at 24 hours post-injury, accompanied by reduced neuronal loss and substantially improved gait performance observed over an 8-week recovery period [3]. Additional studies in glioblastoma models confirmed that this compound effectively crosses the blood-brain barrier and exhibits a favorable safety profile in animal models, supporting its potential for translational applications [1] [2].
Figure 1: Molecular mechanism of this compound-mediated BSCB protection. This compound targets mitochondrial Complex I, disrupting oxidative phosphorylation and modulating cellular energy homeostasis and ROS generation. These actions activate the AMPK/p27Kip1 pathway, inducing cell cycle arrest and ultimately protecting endothelial cells and preserving BSCB integrity [1] [2].
Figure 2: Experimental workflow for assessing this compound-mediated BSCB protection. The comprehensive approach begins with in vitro screening using human brain endothelial cells under oxidative stress, followed by validation in a mouse spinal cord injury model, with assessments of BSCB integrity and long-term functional recovery [3].
Cell Culture Considerations:
In Vivo Model Optimization:
The promising preclinical data for this compound in BSCB protection must be contextualized within the broader drug development landscape. Several critical factors require consideration for translational applications:
Blood-Brain Barrier Penetration: Unlike many tyrosine kinase inhibitors that suffer from limited CNS penetration due to efflux transporters, this compound has demonstrated favorable brain distribution in pharmacokinetic studies [1] [2]. This property is essential for its therapeutic application in SCI and other CNS disorders.
Safety and Tolerability: Comprehensive toxicological and behavioral studies in preclinical models have demonstrated that this compound exhibits a well-tolerated profile and appears to spare normal cells while targeting diseased tissue [1] [2]. This selective toxicity profile enhances its potential for clinical translation.
Combination Therapy Potential: Given the multifactorial nature of spinal cord injury pathology, this compound may demonstrate enhanced efficacy when combined with other therapeutic approaches. Research in glioblastoma models has shown that this compound can synergize with radiotherapy and chemotherapy, suggesting potential for combination strategies in SCI as well [1].
This compound (TAK-165) is a pharmacological compound initially developed as a potent ERBB2/HER2 inhibitor for cancer therapy. Recent research has revealed that its primary anti-neoplastic activity actually stems from its potent inhibition of mitochondrial electron transport chain (ETC) complex I rather than its originally intended tyrosine kinase target. This mechanism involves ubiquinone-dependent inhibition of complex I activity, leading to disruption of oxidative phosphorylation (OXPHOS) and subsequent energy crisis in cancer cells that depend on mitochondrial respiration for survival. The repositioning of this compound as a complex I inhibitor represents a significant advancement in targeting cancer metabolism, particularly for malignancies characterized by OXPHOS dependency. [1] [2]
The structural basis for this compound's activity resides in its 1H-1,2,3-triazole moiety, which functions as a toxicophore responsible for complex I inhibition. Chemical modification of this heterocyclic 1,3-nitrogen motif substantially alters both complex I inhibition and cellular toxicity, confirming this structural element as essential for its mitochondrial activity. This discovery has implications beyond this compound itself, as the identified toxicophore appears in other compounds with similar off-target effects on mitochondrial function. [2]
This compound exerts its effects through a multi-faceted mechanism that disrupts mitochondrial function in sensitive cancer cells:
Direct complex I inhibition: this compound binds to the ubiquinone binding site of complex I (NADH:ubiquinone oxidoreductase), competitively inhibiting electron transfer from NADH to ubiquinone and disrupting the proton gradient essential for ATP production. [1]
Energy crisis induction: By blocking electron flow through complex I, this compound causes rapid depletion of cellular ATP, leading to activation of the energy sensor AMPK and inhibition of mTOR signaling pathways that control cell growth and proliferation. [2]
ROS-mediated apoptosis: Inhibition of complex I results in increased electron leakage and generation of reactive oxygen species (ROS), inducing oxidative stress that triggers mitochondrial membrane permeabilization and apoptosis. [3]
Metabolic reprogramming blockade: this compound disrupts the TCA cycle function and inhibits synthesis of metabolic intermediates needed for biosynthetic processes in proliferating cancer cells. [4]
Research has identified several cancer types with particular sensitivity to this compound treatment:
Table 1: Cancer Types Sensitive to this compound Treatment
| Cancer Type | Sensitivity Basis | Key Findings | Reference |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | OXPHOS hyperactivity in chemotherapy-resistant subsets | Strong anti-leukemic effects in vitro and in vivo; targets subset with mitochondrial function-related gene expression | [1] [5] |
| Primary Effusion Lymphoma (PEL) | KSHV-driven metabolic dependency | Selective inhibition at nanomolar concentrations (GI50: 7.5-17.1 nM); disrupts LANA binding to viral DNA | [6] [7] |
| Non-Small Cell Lung Cancer (NSCLC) | Mitochondrial ETC dependency | Enhances cisplatin efficacy; increases ROS and apoptosis via PI3K/mTOR pathway inhibition | [3] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | NOTCH1-driven metabolic reprogramming | Reverses OXPHOS dependency; particularly effective in NOTCH1-mutated cells | [8] |
The differential sensitivity to this compound observed across cancer types stems from their variable metabolic dependencies. Cancer cells with high OXPHOS activity—often those resistant to conventional therapies—demonstrate heightened sensitivity to this compound, while those relying predominantly on glycolysis exhibit greater resistance. This differential effect provides a therapeutic window that can be exploited for selective cancer cell targeting. [1] [9]
This protocol describes a spectrophotometric method for assessing this compound's inhibition of mitochondrial complex I activity in isolated mitochondrial fractions from cancer cell lines or patient-derived samples. The assay measures the rotenone-sensitive NADH oxidation rate as an indicator of complex I function. [1] [4]
Mitochondrial isolation:
Complex I activity assay:
Data collection:
This protocol utilizes Seahorse XF Analyzer technology to measure the effect of this compound on mitochondrial function in live cells by monitoring oxygen consumption rates in real time. [6] [3]
Table 2: this compound IC₅₀ Values Across Cancer Models
| Cancer Model | Assay Type | IC₅₀ Value | Experimental Conditions | Reference |
|---|---|---|---|---|
| AML patient samples | Cell viability | 10-100 nM | In vitro, 72h treatment | [1] |
| Primary Effusion Lymphoma | Cell proliferation (GI₅₀) | 7.5-17.1 nM | In vitro, nanomolar range | [6] [7] |
| Non-Small Cell Lung Cancer | Mitochondrial complex I activity | 80 nM for ROS induction | In vitro, 48h treatment | [3] |
| Cardiomyocytes (hESC-CM) | ATP production | 2 μM (50% decrease) | 2h treatment in galactose media | [2] |
The following diagram illustrates the comprehensive experimental approach for evaluating this compound's effects on mitochondrial function and cancer cell viability:
Dose-response relationships for this compound typically follow a sigmoidal curve with effects observable in the nanomolar range (1-100 nM) for sensitive cancer types. The potency window varies significantly based on cellular metabolic dependencies, with OXPHOS-dependent cells showing sensitivity at lower concentrations (IC₅₀ < 50 nM) compared to OXPHOS-independent cells (IC₅₀ > 1 μM). [1] [6]
Time-dependent effects follow a characteristic progression:
The diagram below illustrates the key molecular pathways affected by this compound treatment in cancer cells:
A significant consideration in this compound application is its potential cardiotoxicity due to inhibition of mitochondrial complex I in cardiomyocytes, which have high energy demands. Studies demonstrate that this compound:
These findings highlight the importance of therapeutic window determination and careful safety assessment when considering this compound for clinical applications. Researchers should implement counter-screening against cardiac cells during preclinical development.
Current methodologies for studying this compound present several limitations:
This compound represents a valuable chemical tool for investigating mitochondrial complex I function and targeting OXPHOS-dependent cancers. The protocols outlined herein provide comprehensive methodologies for assessing its activity across multiple experimental systems. The differential sensitivity observed across cancer types underscores the importance of metabolic profiling in patient selection for mitochondrial-targeted therapies.
Future research directions should focus on:
As interest in mitochondrial targeting grows, this compound serves as both a therapeutic lead and a proof-of-concept for complex I inhibition as a viable anti-cancer strategy. [4]
This compound (TAK-165) was initially identified as a potent inhibitor of the HER2/ErbB2 receptor tyrosine kinase but recent mechanistic studies have revealed that its primary anticancer activity stems from inhibition of mitochondrial electron transport chain (ETC) complex I [1] [2]. This rediscovery of its mechanism has positioned this compound as a valuable chemical tool for investigating cancer cell metabolism, particularly in malignancies dependent on oxidative phosphorylation (OXPHOS) [1] [3]. The compound demonstrates remarkable nanomolar potency against certain cancer types, including primary effusion lymphoma (PEL) and acute myeloid leukemia (AML), making it an attractive candidate for drug repurposing efforts [1] [2] [3].
The significance of this compound in cancer metabolism research lies in its ability to induce energy stress by disrupting mitochondrial ATP production, which is reflected in altered ATP/ADP and ATP/AMP ratios [1]. Many cancer cells exhibit metabolic dependencies distinct from normal cells, with certain malignancies relying heavily on OXPHOS rather than glycolysis for energy production [4] [5]. This metabolic vulnerability creates a therapeutic window that this compound exploits, as demonstrated by its selective toxicity toward KSHV+ PEL cells compared to KSHV- B-cell lines [1]. Research indicates that this compound treatment effectively targets this metabolic dependency by inhibiting complex I activity, leading to redox imbalance and impaired energy transduction [1] [2].
Table 1: Growth Inhibition (GI₅₀) Values for this compound Across Hematopoietic Cell Lines [1]
| Cell Line | Type | Viral Status | GI₅₀ (nM) |
|---|---|---|---|
| BC3 | PEL | KSHV+ | 13.45 |
| BCBL1 | PEL | KSHV+ | 17.1 |
| BC1 | PEL | KSHV+ | 7.5 |
| BJAB | Lymphoma | KSHV- | 1600 |
| Ramos | Lymphoma | KSHV- | 400 |
| LCL352 | Lymphoblastoid | EBV+ | 200 |
The striking selectivity profile of this compound is evident from the quantitative data, with KSHV+ PEL cells showing approximately 100-fold greater sensitivity compared to KSHV- B-cell lines [1]. This differential sensitivity suggests that viral infection may rewire cellular metabolism to create specific dependencies on mitochondrial function that can be therapeutically targeted.
Table 2: Key Metabolomic Changes Following this compound Treatment in PEL Cells [1]
| Metabolic Parameter | Measurement Technique | Change After Treatment | Biological Significance |
|---|---|---|---|
| ATP/ADP ratio | LC-MS/MS metabolomics | Decreased | Energy charge depletion |
| ATP/AMP ratio | LC-MS/MS metabolomics | Decreased | AMPK activation potential |
| Maximal OCR | Seahorse XF Analyzer | Inhibited | Compromised mitochondrial respiration |
| ECAR | Seahorse XF Analyzer | Variable | Context-dependent glycolytic response |
The energy charge depletion indicated by reduced ATP/ADP and ATP/AMP ratios represents a critical metabolic consequence of this compound treatment [1]. These quantitative changes demonstrate the compound's efficacy in disrupting the energy homeostasis of cancer cells, potentially leading to cell cycle arrest and apoptosis through activation of energy-sensing pathways like AMPK [1] [4].
Metabolite Extraction:
Liquid Chromatography Conditions:
Mass Spectrometry Parameters:
Data Analysis:
The molecular mechanism of this compound involves potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), which serves as the entry point for electrons from NADH into the electron transport chain [1] [2]. This inhibition has cascading effects on cellular metabolism and signaling, ultimately resulting in selective toxicity toward OXPHOS-dependent cancer cells. The diagram below illustrates the key molecular and metabolic consequences of this compound treatment:
Diagram 1: Molecular mechanism of this compound-induced energy stress and selective cancer cell toxicity
The pathway illustrates how this compound directly inhibits complex I function, leading to OXPHOS disruption and depletion of cellular ATP pools. The subsequent increase in AMP/ADP levels and reduction of ATP/ADP and ATP/AMP ratios activates energy-sensing pathways including AMPK, ultimately resulting in cell cycle arrest and apoptosis, particularly in cancer cells with heightened OXPHOS dependency [1] [4]. This mechanism explains the selective cytotoxicity observed in PEL and AML cells, which rely heavily on mitochondrial respiration for survival [1] [2] [3].
The experimental approaches outlined in this application note facilitate investigation of metabolic vulnerabilities across diverse cancer models. This compound serves not only as a potential therapeutic agent but also as a chemical probe for identifying OXPHOS-dependent cancers [1] [2] [3]. The protocols for assessing ATP/AMP ratios provide functional readouts of cellular energy status that can predict sensitivity to mitochondrial inhibitors [1].
These methods have been successfully applied to identify metabolic biomarkers of drug response and resistance [1] [6]. In PEL models, the dramatic reduction in ATP/AMP ratios following this compound treatment correlates with potent anti-proliferative effects, confirming target engagement and mechanism of action [1]. Similar approaches can be extended to other cancer types, including acute myeloid leukemia, where OXPHOS dependency creates therapeutic vulnerabilities [2] [3].
The integration of Seahorse extracellular flux analysis with targeted LC-MS/MS metabolomics creates a comprehensive platform for evaluating mitochondrial function and cellular energy management. This combined approach provides both functional assessment of respiratory capacity and quantitative measurement of nucleotide ratios, offering complementary insights into metabolic adaptations following therapeutic intervention [1].
This compound represents a valuable tool compound for investigating cancer metabolism through its specific inhibition of ETC complex I and subsequent effects on cellular energy charge. The detailed protocols presented herein for assessing ATP/ADP and ATP/AMP ratios provide researchers with robust methodologies to quantify metabolic stress responses across various cancer models. The observed nanomolar potency against OXPHOS-dependent cancers, coupled with marked alterations in energy nucleotide ratios, positions this compound as both a promising repurposing candidate and a powerful chemical probe for studying cancer metabolism. These application notes establish standardized approaches for evaluating this compound's metabolic effects, enabling consistent investigation of mitochondrial vulnerabilities across cancer types.
This compound (TAK-165) was initially identified as a potential HER2/ErbB2 receptor tyrosine kinase inhibitor but recent studies have revealed that its primary anticancer activity stems from its potent inhibition of mitochondrial electron transport chain (ETC) complex I at nanomolar concentrations [1]. This discovery has led to significant interest in repurposing this compound for various cancers, including primary effusion lymphoma (PEL), non-small cell lung cancer (NSCLC), and glioblastoma [1] [2] [3]. The compound exerts its cytotoxic effects primarily through mitochondrial disruption, leading to impaired oxidative phosphorylation (OXPHOS), reduced ATP production, and increased reactive oxygen species (ROS) generation, ultimately triggering apoptotic cell death [2] [3].
The relevance of this compound in cancer research has expanded due to its demonstrated efficacy against cancer stem cell populations and its ability to overcome chemoresistance when combined with conventional chemotherapeutic agents [2] [3]. For instance, in glioblastoma models, this compound effectively targeted brain tumor stem cells (BTSCs) by disrupting their metabolic dependencies on mitochondrial respiration [3]. Similarly, in lung cancer models, this compound enhanced the efficacy of cisplatin by interfering with mitochondrial function and increasing ROS-mediated apoptosis [2]. These properties make this compound a promising candidate for combination therapies, particularly for malignancies characterized by high oxidative phosphorylation dependency.
This compound induces apoptosis through multiple interconnected mechanisms that converge on mitochondrial dysfunction. The primary pathway involves direct inhibition of ETC complex I (NADH:ubiquinone oxidoreductase), leading to a cascade of metabolic disturbances [1] [3]. This inhibition results in collapsed mitochondrial membrane potential (ΔΨm), reduced oxygen consumption rate (OCR), and diminished ATP production [1] [3]. The energy crisis activates the AMPK/p27Kip1 pathway, causing cell cycle arrest and impeding cellular proliferation [3]. Simultaneously, complex I inhibition generates excessive reactive oxygen species (ROS) that induce oxidative stress and damage cellular macromolecules [2].
The ROS burst activates stress-responsive pathways that ultimately lead to apoptosis execution. Elevated ROS causes PI3K/mTOR signaling attenuation and disrupts the Nrf2-mediated antioxidant response, creating a pro-apoptotic environment [2]. Additionally, this compound treatment has been shown to modulate BCL-2 family proteins and activate caspases through mitochondrial outer membrane permeabilization [1]. In KSHV-associated cancers, this compound additionally inhibits the viral LANA protein's DNA binding activity, contributing to its selective toxicity in these malignancies [1]. The convergence of these pathways on mitochondria initiates the intrinsic apoptosis cascade, resulting in phosphatidylserine externalization, DNA fragmentation, and eventual cell death.
Diagram Title: this compound-Induced Apoptosis Signaling Pathway
Cell lines: The protocol has been validated across multiple cancer models, including primary effusion lymphoma (BC3, BCBL1, BC1), non-small cell lung cancer (NCI-H1975, A549, HCC-827, NCI-H2170), glioblastoma (patient-derived BTSCs), and other cancer cell lines [1] [2] [3]. Culture cells in their recommended complete media (e.g., DMEM with 10% FBS for MDA-MB-231, RPMI for lymphoma lines) at 37°C with 5% CO₂ [4].
Treatment optimization: Seed cells at optimal density (e.g., 1 × 10⁶ cells for suspension lines, 70-80% confluence for adherent lines) in appropriate culture vessels [4]. Prepare This compound stock solutions in DMSO and dilute to working concentrations in complete media. Based on published studies, effective concentrations range from 7.5 nM to 500 nM, with incubation times typically between 24-72 hours [1] [2] [3]. Include vehicle controls (DMSO at equivalent dilution) and positive controls for apoptosis (e.g., 1 μM doxorubicin, 20 μM cisplatin) [4].
The Annexin V/PI staining method allows discrimination between viable, early apoptotic, and late apoptotic/necrotic cells based on phosphatidylserine exposure and membrane integrity [5] [6] [4].
Cell harvesting: For adherent cells, collect both supernatant and trypsinized cells to capture all apoptotic populations [5]. Centrifuge at 300×g for 5 minutes at room temperature and wash with PBS [4]. Use approximately 5×10⁵ to 1×10⁶ cells per sample for optimal staining [5].
Staining procedure: Prepare Annexin V incubation reagent by combining 10 μL 10X Binding Buffer, 10 μL Propidium Iodide (50 μg/mL stock), 1 μL Annexin V-FITC conjugate, and 79 μL dH₂O per sample [5]. Resuspend cell pellets in 100 μL of this staining mixture and incubate in the dark for 15 minutes at room temperature [5]. Add 400 μL of 1X Binding Buffer (PBS with 25 mM CaCl₂) and analyze by flow cytometry within 1 hour [5] [4].
Flow cytometry analysis: Acquire a minimum of 10,000 events per sample using a flow cytometer with 488 nm excitation [4]. Set up compensation controls using single-stained samples for FITC and PI [4]. Identify populations as follows: viable cells (Annexin V-FITC⁻/PI⁻), early apoptotic (Annexin V-FITC⁺/PI⁻), late apoptotic (Annexin V-FITC⁺/PI⁺), and necrotic (Annexin V-FITC⁻/PI⁺) [4].
Diagram Title: this compound Apoptosis Assay Workflow
Table 1: this compound-Induced Apoptosis Across Various Cancer Models
| Cancer Type | Cell Line/Model | This compound Concentration | Treatment Duration | Apoptotic Effect | Additional Findings |
|---|---|---|---|---|---|
| Primary Effusion Lymphoma | BC3 | 13.45 nM (GI₅₀) | 48-72h | Significant apoptosis with Annexin V+ accumulation [1] | Selective inhibition of KSHV+ cells; LANA binding inhibition [1] |
| Primary Effusion Lymphoma | BCBL1 | 17.1 nM (GI₅₀) | 48-72h | Cell cycle arrest with sub-G1 population accumulation [1] | ~100-fold selectivity vs KSHV- cells [1] |
| Primary Effusion Lymphoma | BC1 | 7.5 nM (GI₅₀) | 48-72h | Annexin V positivity and sub-G1 accumulation [1] | No lytic cycle reactivation [1] |
| Non-Small Cell Lung Cancer | NCI-H1975 | 80 nM | 48h | Significant increase in ROS and apoptosis [2] | Enhanced cisplatin effect; mitochondrial membrane potential disruption [2] |
| Glioblastoma | Patient-derived BTSCs | 20-500 nM | 7 days | Dose-dependent growth inhibition [3] | OXPHOS inhibition; reduced spare respiratory capacity [3] |
| Glioblastoma | mGB2 | 20-500 nM | 7 days | Impaired self-renewal and proliferation [3] | AMPK/p27Kip1 pathway disruption [3] |
Table 2: this compound in Combination Therapies
| Combination Partner | Cancer Model | Experimental Setup | Key Findings | Proposed Mechanism |
|---|---|---|---|---|
| Cisplatin | NSCLC (NCI-H1975) | This compound (80 nM) + Cisplatin (IC₅₀) | Improved tumor-suppressive effect vs cisplatin alone [2] | Mitochondrial function interference; enhanced ROS production [2] |
| Radiotherapy | Glioblastoma (BTSCs) | This compound + Ionizing Radiation | Survival advantage in vivo; alleviated hypoxia [3] | Increased ROS, DNA damage, and apoptosis [3] |
| Temozolomide | Glioblastoma (BTSCs) | This compound + TMZ | Enhanced DNA-damaging effects [3] | Sensitized tumors to standard chemotherapy [3] |
Low apoptosis signal: Ensure proper cell density during treatment and avoid over-confluence [4]. Verify this compound stock solution integrity and use fresh DMSO aliquots. Titrate Annexin V-FITC concentration (typically 1:10 to 1:100 dilution) as different cell types vary in phosphatidylserine content [5]. Include positive control (e.g., 1 μM doxorubicin) to validate assay sensitivity [4].
High background necrosis: Optimize harvesting procedure to minimize mechanical damage [5]. For adherent cells, use gentle trypsinization and avoid scraping [4]. Confirm that PI is added only after Annexin V binding is complete and analyze samples within 1 hour of staining [5].
Compensation issues: Prepare single-stained controls for each fluorophore (FITC, PI, APC if used) from the same cell source as experimental samples [4]. Use compensation beads if cellular autofluorescence is high. Verify laser alignment and PMT voltages using reference beads before sample acquisition [4].
The flow cytometry apoptosis assay provides a robust method for evaluating this compound's anticancer activity across diverse cancer models. Through its primary mechanism of ETC complex I inhibition, this compound induces mitochondrial dysfunction that culminates in apoptotic cell death, quantifiable by Annexin V/PI staining [1] [2] [3]. The detailed protocols outlined in this document enable researchers to reliably assess this compound's efficacy as a single agent and in combination therapies, supporting ongoing drug repurposing efforts for this promising compound.
This compound (TAK-165) is an investigational small molecule inhibitor initially identified as a selective inhibitor of the HER2/ErbB2 receptor tyrosine kinase. However, recent research has revealed that its primary anticancer activity stems from its potent inhibition of mitochondrial electron transport chain (ETC) complex I at nanomolar concentrations. This discovery has repositioned this compound as a promising therapeutic agent for targeting cancer cells with specific metabolic dependencies, particularly those dependent on oxidative phosphorylation (OXPHOS) for survival and proliferation [1].
The significance of this compound in cancer research was highlighted in a 2020 study that identified it as a dual-action compound capable of inhibiting both KSHV LANA DNA binding and KSHV+ primary effusion lymphoma (PEL) cell growth. This study demonstrated that this compound selectively inhibits PEL cell viability at nanomolar concentrations (GI50 values of 7.5-17.1 nM for KSHV+ PEL cells versus 0.2-1.6 μM for KSHV- cell lines). This compound treatment caused PEL cells to undergo cell cycle arrest with accumulation of sub-G1 population and Annexin V positivity, indicating apoptosis induction. Importantly, this anticancer activity was linked to mitochondrial dysfunction, as Seahorse analysis demonstrated that this compound selectively inhibits maximal oxygen consumption rate (OCR) in sensitive cells [1].
The colony formation assay (CFA), also known as the clonogenic assay, is an in vitro cell survival assay designed to evaluate the ability of a single cell to proliferate into a colony of 50 or more cells, reflecting its long-term growth potential and reproductive viability after experimental treatments. This assay serves as the gold standard for determining cell reproductive death following treatment with ionizing radiation, cytotoxic agents, or targeted therapies, providing critical information about the anti-proliferative potential of therapeutic compounds [2] [3].
The fundamental principle of CFA was established in the 1950s by Theodore Puck and Philip Marcus, who introduced the concept of reproductive cell death—a phenomenon where cells appear viable but lose the ability to divide and form colonies. Unlike short-term viability assays that measure immediate metabolic activity or membrane integrity, CFAs evaluate long-term proliferative capacity over 1-3 weeks, making them particularly valuable for assessing the enduring effects of treatments on cancer cell survival and stemness. The threshold of 50 cells per colony is significant as it represents approximately 5-6 cell divisions, confirming sustained proliferation capacity and easily visible clusters after staining [2].
Table 1: Key Advantages of Colony Formation Assays Over Other Viability Tests
| Assay Feature | Colony Formation Assay | Short-term Viability Assays |
|---|---|---|
| Time Frame | 1-3 weeks | 24-72 hours |
| Endpoint Measured | Reproductive capacity | Metabolic activity/membrane integrity |
| Sensitivity to Reproductive Death | High | Low |
| Relevance to Cancer Stem Cells | High (measures self-renewal) | Limited |
| Predictive Value for Long-term Outcomes | Strong | Moderate |
In the context of cancer biology, CFAs are particularly valuable for studying cancer stem cells (CSCs)—a subpopulation of tumor cells with enhanced self-renewal capacity, resistance to conventional therapies, and critical roles in tumor recurrence. The assay's ability to capture the clonogenic potential of these treatment-resistant cells makes it indispensable for evaluating novel therapeutic agents like this compound that may specifically target CSCs through metabolic interventions [4].
Cell harvesting: Harvest exponentially growing cells using appropriate methods (trypsinization for adherent cells, direct collection for suspension cells). For strongly adherent cells, use 0.25% trypsin with incubation times of 5-10 minutes at 37°C [2].
Trypsin neutralization: Neutralize promptly using serum-containing medium at a 2:1 to 5:1 ratio of serum to trypsin to prevent prolonged exposure that can degrade cell surface proteins and reduce viability [2].
Cell counting and dilution: Count cells using a hemocytometer or automated counter. Prepare a single-cell suspension at appropriate densities:
Seeding procedure: Plate cells in 2-3 mL complete medium per well (6-well plate) and gently swirl the plate to ensure even distribution. Include sufficient replicates for statistical power (minimum n=3) [2] [5].
Adherence period: Allow cells to adhere for 24 hours under standard culture conditions before drug addition.
This compound treatment: Prepare serial dilutions of this compound in complete medium immediately before use. Typical concentration ranges based on published studies:
Treatment duration: Based on the reference study, treat cells for 24-72 hours, then remove drug-containing medium and replace with fresh complete medium [1].
Incubation: Return plates to incubator for 10-14 days, checking periodically for contamination but minimizing disturbance to developing colonies.
Fixation: After sufficient colony formation, carefully aspirate medium and add 2 mL/well of 4% PFA or absolute methanol. Incubate for 15-30 minutes at room temperature [2].
Staining: Aspirate fixative and add 1 mL/well of 0.5% crystal violet solution. Stain for 30-60 minutes at room temperature with gentle rocking.
Rinsing: Carefully remove stain and gently rinse plates under running tap water until background is clear. Allow to air dry completely [5].
Table 2: Troubleshooting Common Colony Formation Assay Issues
| Problem | Potential Cause | Solution |
|---|---|---|
| Excessive background staining | Incomplete rinsing | Increase rinse volume and duration |
| No colony formation in controls | Improper cell density or viability | Optimize seeding density using pilot experiments |
| Colonies too small to count | Early termination | Extend incubation time (up to 3 weeks) |
| Uneven colony distribution | Poor plate swirling after seeding | Ensure proper technique; pre-wet plates with medium |
| Excessive colony merging | Too high seeding density | Reduce cell number by 50% in next experiment |
Manual counting: Visually count colonies containing ≥50 cells using a stereomicroscope with grid reticle. This traditional method is subjective but works well for distinct colonies.
Automated image analysis: Use the ImageJ ColonyArea plugin or similar software for objective, high-throughput quantification [5]. The ColonyArea plugin processes multi-well dish images by:
Absorbance-based quantification: After imaging, solubilize crystal violet in 30% acetic acid and measure absorbance at 590 nm as a proxy for total biomass [5].
For rigorous analysis of dose-response relationships, use specialized statistical packages such as CFAssay for R, which provides:
The colony formation assay has been instrumental in characterizing this compound's unique anticancer properties. Research findings have demonstrated that:
These findings position this compound as a promising candidate for targeting cancers dependent on oxidative phosphorylation, particularly those with elevated mitochondrial function or cancer stem cell populations that often rely on OXPHOS for survival [4] [6].
The following diagram illustrates the complete experimental workflow for conducting this compound colony formation assays:
The colony formation assay represents a powerful methodology for evaluating the long-term anti-proliferative effects of this compound and other metabolic inhibitors in cancer research. This protocol provides researchers with a standardized approach to assess the clonogenic survival of cancer cells following this compound treatment, with specific applications for identifying cancers susceptible to ETC complex I inhibition. The detailed methodology, troubleshooting guidance, and analysis frameworks presented here will enable consistent implementation across research laboratories, facilitating further investigation into this compound's potential as a targeted therapeutic agent for OXPHOS-dependent cancers.
The quantitative solubility data for Mubritinib is limited. The most specific information comes from a supplier, Selleckchem, which provides the following details for different batches [1]:
| Solvent | Solubility (Batch 1) | Solubility (Batch 2) | Solubility (Batch 3) |
|---|---|---|---|
| DMSO | 13 mg/mL (27.74 mM) | 93 mg/mL (198.51 mM) | 25 mg/mL (53.36 mM) |
| Water | Insoluble | Insoluble | Insoluble |
| Ethanol | Insoluble | Insoluble | Insoluble |
> Important Note: The supplier notes that "moisture-absorbing DMSO reduces solubility," and they recommend using fresh DMSO for reconstitution [1].
Based on the available data, here are the recommended preparation methods:
For In Vitro Stock Solutions [1]:
For In Vivo Dosing (Homogeneous Suspension) [1]:
Here are answers to frequently asked questions regarding this compound solubility:
Why does my this compound solution become cloudy or precipitate when I add it to my cell culture media?
Are there any advanced formulation strategies to improve this compound's aqueous solubility?
The following diagram outlines a logical workflow for diagnosing and addressing solubility problems based on the information above.
Please note that the provided solubility data is from a single commercial source. For rigorous research, you may want to:
Mubritinib was initially developed as a HER2/ERBB2 inhibitor [1]. However, recent studies have established that its primary cytotoxic effect across various cancer types, including lung cancer, glioblastoma, and leukemias, stems from its potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC) [2] [3] [4].
The inhibition of Complex I leads to a cascade of cellular events summarized in the diagram below.
Here are solutions to common experimental issues researchers may encounter.
Q1: My cell viability assay shows unexpected low cytotoxicity with this compound. What could be the reason?
Q2: I want to combine this compound with other therapies. What are the key mechanistic considerations?
Q3: How can I confirm that the observed effects are due to mitochondrial complex I inhibition and not off-target HER2 inhibition?
The table below summarizes cytotoxic data from recent studies to help you select appropriate models and concentrations.
| Cell Line / Model | Cancer Type | Reported IC₅₀ / Effective Dose | Key Assays and Observations | Source |
|---|---|---|---|---|
| BC3, BC1, BCBL1 | Primary Effusion Lymphoma (PEL) | 7.5 - 17.1 nM (GI₅₀) | MTT viability, Cell cycle arrest (sub-G1 accumulation), Annexin V apoptosis | [5] |
| Patient-derived BTSCs | Glioblastoma (GB) | 20 - 500 nM (growth inhibition) | Resipher/Oroboros respirometry (OCR), Colony formation, PrestoBlue viability | [4] |
| NCI-H1975 (in vivo) | Non-Small Cell Lung Cancer (NSCLC) | 10 mg/kg (daily ip) | Xenograft tumor volume, TUNEL apoptosis, IHC for pathway analysis | [2] |
| hCMEC/D3 | Blood-Brain Barrier (BBB) Model | 10 µM (protective) | PrestoBlue viability, TEER, Sodium fluorescein permeability under oxidative stress | [6] |
Here are standardized methodologies for key experiments cited in the research.
Protocol 1: Measuring Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
Protocol 2: Assessing Combination Effects with Chemotherapy
Q: What is the confirmed primary target of mubritinib?
Q: What signaling pathways are affected by this compound's mechanism, which I might mistake for "background signal"?
Q: Are there cancer types particularly sensitive to this compound?
Q: What is the identified toxicophore in this compound?
Potential Cause: The observed phenotypic effects (e.g., reduced cell proliferation, apoptosis) are due to energetic collapse from Complex I inhibition, not HER2 pathway blockade [3].
Solution:
Potential Cause: The 1H-1,2,3-triazole toxicophore in this compound causes general mitochondrial toxicity, which disproportionately affects highly energetic cells like cardiomyocytes. This is a major safety liability and a source of off-target cytotoxicity [3].
Solution:
Potential Cause: Variable dependency of different cancer cell lines on oxidative phosphorylation for energy production and survival [2].
Solution:
To conclusively determine if your results are due to this compound's intended mitochondrial action, incorporate these protocols.
1. Protocol: Measuring Impact on Mitochondrial Respiration
2. Protocol: Assessing Downstream Signaling Changes
The table below connects this compound's molecular mechanism to experimental readouts that can be measured.
| Mechanism of Action | Direct Experimental Readouts | Downstream/Cellular Phenotypes |
|---|
| ETC Complex I Inhibition [1] [2] [3] | - ↓ Oxygen Consumption Rate (OCR)
The following diagram illustrates the confirmed mechanism of action of this compound and the key experiments you can use to validate it in your research.
Extensive research has revealed that Mubritinib's primary mechanism is not the inhibition of HER2/ErbB2, as was initially thought. Its biological effects are now primarily attributed to the potent inhibition of mitochondrial Electron Transport Chain (ETC) Complex I [1] [2] [3]. This inhibition disrupts oxidative phosphorylation (OXPHOS), which appears to be the central mechanism behind both its neuroprotective and anti-cancer effects [4] [1] [2]. You should design your experiments and interpret results with this mechanism in mind.
The table below summarizes effective concentrations of this compound from key studies for different experimental purposes.
| Application / Effect | Experimental Model | Effective Concentration | Key Findings / Context |
|---|---|---|---|
| Neuroprotection & BBSCB Protection [4] [5] | In vitro: Human brain endothelial cells (hCMEC/D3) | 10 µM | Protected endothelial cell viability from H₂O₂-induced oxidative stress. |
| In vivo: Mouse model of cervical Spinal Cord Injury (SCI) | Not Specified | Minimized blood-spinal cord barrier breakdown 1 day post-injury; reduced neuronal loss and improved gait after 8 weeks. | |
| Anti-cancer Effects | |||
| • Glioblastoma [1] | In vitro: Patient-derived brain tumour stem cells (BTSCs) | Nanomolar range (specific IC₅₀ not stated) | Impaired BTSC stemness and growth via Complex I inhibition. |
| • Primary Effusion Lymphoma [6] [3] | In vitro: KSHV+ PEL cell lines (BC3, BCBL1, BC1) | GI₅₀: ~7.5 - 17 nM | Selectively inhibited PEL cell growth. |
| • Acute Myeloid Leukemia (AML) [7] | In vitro: OXPHOS-dependent AML cells | IC₅₀: 51 nM | Inhibited Complex I function; proposed for repurposing. |
| Mechanism & Toxicity Studies [2] | In vitro: H9c2 cardiomyoblasts & stem cell-derived cardiomyocytes | Not Specified | Inhibited ATP production; identified 1H-1,2,3-triazole moiety as the "toxicophore" responsible for Complex I inhibition. |
Here are detailed methodologies from published work that you can adapt for your own research.
This protocol was used to identify this compound as a neuroprotective drug that preserves the blood-spinal cord barrier (BBSCB) [4] [5].
This method is crucial for determining if this compound's effects are due to OXPHOS inhibition, as it forces cells to rely on mitochondria for energy [8] [2].
Q: Why might this compound show toxicity in my experiments? A: this compound's intended effects are via mitochondrial inhibition. Toxicity, particularly in cells with high energy demands like cardiomyocytes, is a known off-target effect of this mechanism [2]. This underscores the importance of careful dose-response studies.
Q: How can I confirm that this compound is working through Complex I inhibition in my model? A: Besides the Glu/Gal assay, you can:
The following diagrams illustrate this compound's primary mechanism and a recommended experimental workflow.
To conclusively determine whether Mubritinib's effects in your experimental system are due to HER2 inhibition or Complex I disruption, you can adopt the following validated approaches.
1. Protocol: Metabolic Profiling to Detect Complex I Inhibition
This assay leverages the fact that cells reliant on oxidative phosphorylation (OXPHOS) for ATP generation are more sensitive to Complex I inhibitors [1] [2].
2. Protocol: Assessing Direct Impact on Mitochondrial Respiration
Directly measure the oxygen consumption rate (OCR) as a key functional readout for Complex I activity.
3. Protocol: Comparative Analysis with Selective Inhibitors
This simple yet powerful control experiment can quickly contextualize your results.
Here are answers to common questions and problems you might encounter.
Q1: My data suggests this compound inhibits HER2 in my model. Why does it contradict the recent literature? A: This is a key area of confusion. It is critical to use appropriate controls to rule out indirect effects.
Q2: The anticancer effects of this compound are impressive in my assays. Should I still be concerned about the Complex I mechanism? A: Yes, because it has major implications for drug development and safety.
Q3: Are there other drugs with a similar misleading mechanism? A: Yes. Carboxyamidotriazole (CAI), initially thought to act as a calcium channel blocker, was also found to contain the same 1,3-nitrogen toxicophore as this compound and its anticancer efficacy is now attributed to Complex I inhibition [1] [2]. This highlights a broader pattern in drug discovery where mitochondrial off-target effects can be mistaken for the primary mechanism.
The table below summarizes key data that clarified this compound's true mechanism.
| Assay or Observation | Result with this compound | Result with Selective HER2 Inhibitors (e.g., Lapatinib) | Interpretation |
|---|---|---|---|
| Growth Inhibition (GI50) in PEL cells [4] | Nanomolar potency (e.g., 7.5-17 nM) | Ineffective | PEL cell death is driven by ETC inhibition, not HER2 blockade. |
| Oxygen Consumption Rate (OCR) [4] | Significantly decreased | Largely unaffected | Directly inhibits mitochondrial respiratory chain. |
| Viability in Galactose vs. Glucose Media [1] | Potent cytotoxicity in galactose media | Minimal shift between media | Confirms cytotoxicity is due to oxidative phosphorylation dependency. |
| Inhibition of Downstream HER2 Signaling [5] | Does not potently/durably suppress AKT | Potently suppresses AKT | Not a direct or potent HER2 kinase inhibitor. |
| Structural Motif [2] | Contains heterocyclic 1,3-nitrogen toxicophore | Does not contain this motif | The toxicophore is responsible for both efficacy and mitochondrial toxicity. |
The following diagram illustrates the established mechanism of action of this compound versus the initially proposed one, and how it is identified experimentally.
| Assay Type / Study | Cell Lines / Models Used | Mubritinib Concentration | Treatment Duration | Key Findings / Purpose |
|---|---|---|---|---|
| Anti-tumor (in vitro) [1] | NCI-H1975, A549, HCC-827, NCI-H2170 (NSCLC) | Various doses (MTT assay) | 24, 48, 72 hours | Reduced cell proliferation; induced ROS & apoptosis. |
| Anti-tumor (in vivo) [1] | Mouse xenograft model (NCI-H1975 cells) | 10 mg/kg (i.p., once daily) | Not specified | Verified antitumor effect in vivo. |
| BBSCB Protection [2] | hCMEC/D3 (brain endothelial cells) | 10 µM (in screening) | 24 hrs pre-treatment + 6 hrs H2O2 stress | Identified as hit for protecting blood-brain/spinal cord barrier. |
| LANA Inhibition & PEL Treatment [3] | Primary Effusion Lymphoma (PEL) cells | 80 nM (for RNA-seq) | 24 hours (RNA-seq) | Inhibited LANA binding and PEL cell growth via OXPHOS disruption. |
| Mechanism Elucidation [4] | Cardiac cells; various cancer cell lines | Nanomolar concentrations | Not specified | Identified inhibition of mitochondrial respiratory complex I. |
Understanding this compound's true primary mechanism is the most critical factor for assay design and interpretation.
Primary Target: Mitochondrial Complex I: this compound does not directly inhibit its previously reported target, HER2 [4] [5]. Its anti-cancer effects and certain toxicities stem from inhibiting mitochondrial electron transport chain (ETC) complex I [1] [4] [3]. This inhibition disrupts oxidative phosphorylation (OXPHOS), reducing ATP production and increasing reactive oxygen species (ROS) [1] [3].
The Key Toxicophore: The heterocyclic 1,3-nitrogen motif in its structure is responsible for complex I inhibition [4] [5]. This information is vital for selecting appropriate analogs or controls.
The following diagram illustrates the cellular mechanism of this compound and the main experimental factor to consider.
Here are solutions to frequently encountered problems when working with this compound.
High Variability in Cell Viability Results
Unexpected Lack of Effect in HER2-Associated Assays
Excessive Cytotoxicity in Primary or Sensitive Cells
Here are detailed methodologies for common experiments involving this compound, derived from published studies.
Protocol: Assessing Impact on Cell Proliferation and Viability (MTT Assay) [1]
Protocol: Analyzing Apoptosis and Cell Cycle by Flow Cytometry [1]
Protocol: Measuring Mitochondrial Membrane Potential (ΔΨm) [1]
The table below summarizes critical information for handling Mubritinib in a research setting.
| Property | Details from Literature |
|---|---|
| Reported Solvent | Dimethyl sulfoxide (DMSO) [1] |
| Reported Stock Concentration | 10 mM (in DMSO) [1] |
| Common Working Concentrations | Varies by cell type: Nanomolar range (e.g., 7.5-80 nM) for PEL and NSCLC cells [2] [1]; Micromolar range (e.g., 2 µM) in toxicology studies on cardiomyocytes [3]. |
| Primary Known Action in Cell Culture | Potent inhibitor of mitochondrial Electron Transport Chain (ETC) Complex I [4] [3]. |
| Stability Consideration | The core structure containing the 1H-1,2,3-triazole ring is identified as essential for its biological activity and toxicity [3]. |
Here are detailed methodologies for key experiments citing this compound, which illustrate its application in cell culture.
This protocol is adapted from studies on non-small cell lung cancer (NSCLC) and primary effusion lymphoma (PEL) cells [2] [1].
This protocol is used to directly confirm this compound's mechanism of action by measuring Oxygen Consumption Rate (OCR) [4] [2].
The following diagram illustrates the primary cellular mechanism of this compound and a general workflow for testing it in cell culture, based on the assembled literature.
Q1: What is the confirmed primary target of this compound in cell culture? A1: While initially characterized as a HER2/ErbB2 inhibitor, recent studies consistently show that this compound's primary and potent target is mitrial Electron Transport Chain (ETC) Complex I. It inhibits this complex at nanomolar concentrations, disrupting oxidative phosphorylation, reducing ATP production, and increasing reactive oxygen species (ROS), which leads to cell death [4] [3].
Q2: Why does this compound show selective toxicity towards certain cancer cells? A2: Some cancer cells, like primary effusion lymphoma (PEL) and certain lung cancer cells, appear to be "addicted" to oxidative phosphorylation for energy. This compound disrupts this primary energy source, making these cells exceptionally sensitive. In contrast, HER2 inhibitors that do not affect mitochondria failed to show the same effect [4] [2].
Q3: What are critical controls for experiments with this compound? A3:
Q4: How should I store this compound stock solutions? A4: Although specific stability studies are not cited, standard practice is to prepare a stock solution in DMSO (e.g., 10 mM), aliquot it into single-use vials to avoid freeze-thaw cycles, and store at -20°C or -80°C.
| Property | Description |
|---|---|
| Primary Target (Historical) | HER2/ErbB2 (Receptor Tyrosine Kinase) [1] |
| Mechanism of Action (Rediscovered) | Electron Transport Chain (ETC) Complex I inhibitor [1] [2] |
| Key Consequence | Disruption of mitochondrial function, ATP depletion, and increased ROS production [2] |
| Noted Therapeutic Context | Kaposi's sarcoma-associated herpesvirus (KSHV)-associated cancers (e.g., PEL) [1] & Non-Small Cell Lung Cancer (NSCLC) [2] |
| Synergy Demonstrated With | Cisplatin in NSCLC models [2] |
Q1: What is the primary mechanism by which this compound exerts its anti-tumor effects? The anti-tumor effect of this compound is primarily mediated through the inhibition of mitochondrial Electron Transport Chain (ETC) Complex I, not its initial classification as a HER2 inhibitor [1] [2]. This inhibition leads to:
Q2: How can I test this compound in combination with other agents, like cisplatin? Below is a summarized protocol based on a published study investigating this compound and Cisplatin in Non-Small Cell Lung Cancer (NSCLC) [2].
| Experimental Step | Protocol Details |
|---|---|
| Cell Lines | Use human lung adenocarcinoma cell lines (e.g., NCI-H1975, A549). |
| Treatment Groups | Control, this compound alone, Cisplatin alone, Combination of this compound and Cisplatin. |
| Viability Assay (MTT) | Treat cells with a dose range of this compound (e.g., for 24-72 hours). Measure cell proliferation. |
| Apoptosis Assay | Use Annexin V-FITC/PI staining and flow cytometry after 48 hours of treatment. |
| ROS Measurement | Stain treated cells with DCHF-DA and analyze using flow cytometry. |
| Colony Formation | Treat cells and culture for ~15 days, then stain with crystal violet to count colonies. |
| Western Blot Analysis | Analyze protein expression (e.g., PI3K, p-Akt, NRF2) after 48 hours of treatment. |
| In Vivo Model | Use mouse xenograft models (e.g., NCI-H1975 cells). Administer this compound (e.g., 10 mg/kg, daily) and Cisplatin (e.g., 5 mg/kg, weekly). |
Q3: My combination therapy isn't showing enhanced effect. How should I analyze drug synergy? Properly defining and measuring "synergy" is critical. The Multi‐Objective Optimization of Combination Synergy – Dose Selection (MOOCS-DS) method is a rigorous framework that decouples synergy into two components [3]:
Q4: The signaling pathways affected by this compound are inconsistent in my experiments. What is the documented pathway? Research in NSCLC models indicates that this compound influences the PI3K/mTOR signaling pathway. The relationship between its primary mitochondrial action and this signaling pathway can be visualized as follows:
Diagram: this compound's Mechanism and Signaling Cascade. This diagram illustrates how this compound inhibits ETC Complex I, leading to increased ROS which both induces apoptosis and inhibits the pro-survival PI3K/mTOR pathway. The suppression of PI3K/mTOR further reduces the activation of NRF2, a key transcription factor for antioxidant response, thereby weakening the cell's defense against ROS-induced apoptosis [2].
This compound was initially developed as a HER2 inhibitor, but recent studies have conclusively shown that its primary anti-cancer activity comes from its direct inhibition of Mitochondrial Respiratory Complex I [1]. This inhibition disrupts the electron transport chain, leading to a cascade of cellular events summarized in the diagram below.
Given this mechanism, measuring the loss of ΔΨm is a direct and reliable method to confirm this compound's bioactivity in your experimental models.
The following table summarizes key experimental details from recent studies that successfully measured this compound's effect on ΔΨm and related parameters.
| Assay Type | Cell Line / Model | This compound Concentration | Key Findings | Citation |
|---|---|---|---|---|
| JC-1 Staining & Flow Cytometry | NCI-H1975 (NSCLC) | 80 nM (for 48h) | Decreased red/green fluorescence ratio; induced apoptosis. | [2] |
| ATP Production Assay | H9c2 Cardiomyoblasts | 2 μM (for 2h in galactose media) | 50% decrease in ATP levels, confirming mitochondrial dysfunction. | [1] |
| JC-1 Staining & Automated Image Cytometry | Jurkat T-Cells (with Camptothecin) | N/A (Model assay) | Distinguished healthy (red) from apoptotic (green) cells based on ΔΨm collapse. | [3] |
| Mouse Xenograft Model | BALB/c-Nu mice with NCI-H1975 cells | 10 mg/kg (daily intraperitoneal injection) | Validated mitochondrial disruption and antitumor effects in vivo. | [2] |
This is a standard method for assessing ΔΨm, as used in research on this compound [2].
The general workflow for this and other common validation assays is as follows:
Here are solutions to common issues you might encounter when running these assays with this compound.
| Problem | Possible Cause | Solution & Recommendation |
|---|---|---|
| High background signal or no shift in JC-1 signal | Inadequate staining; incorrect dye loading. | Optimize JC-1 concentration and incubation time. Include a CCCP positive control to ensure the assay works. |
| Low viability in control cells | JC-1 dye toxicity; prolonged staining. | Reduce staining time or dye concentration. Check cell health before starting the experiment. |
| Variable results between replicates | Inconsistent cell seeding or drug treatment. | Ensure uniform cell counting and seeding. Use precise pipetting and mix drug solutions thoroughly. |
| No effect observed with this compound | Cell line is not sensitive; drug is inactive. | Confirm your cell line's sensitivity. Use a validated positive control like rotenone (another Complex I inhibitor) to rule out assay failure [1]. Test this compound activity in a glucose-free, galactose-containing medium to force cells to rely on mitochondrial OXPHOS, making them more vulnerable [1]. |
| Unexpectedly high cytotoxicity | Concentration is too high; off-target effects. | Perform a dose-response curve (e.g., 10 nM - 10 μM) to find the optimal window for your specific cell line. |
The diagrams below illustrate the core mechanism of Mubritinib and a general workflow for detecting ROS in live cells.
This diagram shows how this compound inhibits the mitochondrial electron transport chain, leading to a surge in reactive oxygen species (ROS) and a reduction in cell survival signals, ultimately triggering programmed cell death [1] [2].
This diagram outlines the key steps for running a general ROS detection assay after treating cells with this compound.
Here are detailed methodologies and reagents for key experiments based on the search results.
This compound Treatment for ROS Induction in Cancer Cells This protocol is adapted from studies on non-small cell lung cancer (NSCLC) and primary effusion lymphoma (PEL) cells [1] [2].
Detection of ROS Using Fluorescent Probes The table below summarizes common dyes for detecting ROS in live cells, with parameters from commercial assays [3].
| Reagent | Specificity | Ex/Em (nm) | Key Features | Suitable for Fixed Cells? |
|---|---|---|---|---|
| CellROX Green | General ROS | 485/520 | Low background, fluoresces upon oxidation, detergent-resistant. | Yes (formaldehyde-fixable) |
| MitoSOX Red / Green | Mitochondrial Superoxide | 396/610 (Red) 488/510 (Green) | Targets mitochondria; critical for this compound studies. | No |
| H2DCFDA | General ROS (Peroxides) | 495/527 | Classic, general oxidative stress indicator. | No |
| Dihydroethidium (DHE) | Superoxide | 518/606 | Becomes red when oxidized; can be used for imaging and flow. | Yes |
Assessment of Mitochondrial Function this compound's primary mechanism involves disrupting mitochondrial function [1] [2].
Frequently Asked Questions
Q: What is the primary mechanism by which this compound increases ROS?
Q: Why should I use a mitochondrial-specific ROS dye?
Common Issues and Solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Low or No ROS Signal | Ineffective this compound batch; incorrect dye concentration/loading. | Verify drug activity with a cell viability assay (MTT); confirm dye is fresh and loaded in serum-free medium if required. |
| Excessive Cell Death Before Assay | This compound concentration or exposure time is too high. | Titrate the drug (start at 10 nM) and reduce treatment time; measure apoptosis (Annexin V) in parallel. |
| High Background Fluorescence | Inadequate washing; auto-oxidation of dye. | Increase number of PBS washes after dye loading; minimize time between dye loading and measurement. |
| Inconsistent Results Between Experiments | Variation in cell confluency or passage number. | Use cells at a consistent passage number and always treat at the same confluency (e.g., 70-80%). |
The table below provides a side-by-side comparison of these two complex I inhibitors based on current research.
| Feature | This compound | Rotenone |
|---|---|---|
| Primary Reported Target | Initially identified as a HER2/ErbB2 inhibitor [1] | Well-characterized mitochondrial complex I inhibitor [2] [3] |
| Mechanism of Action | Inhibits mitochondrial respiratory complex I, leading to impaired oxidative phosphorylation and altered energy metabolism (ATP/ADP, ATP/AMP ratios) [1] [4]. | Potent inhibition of electron transfer from iron-sulfur centers in complex I to ubiquinone, blocking oxidative phosphorylation and increasing mitochondrial ROS [2] [3]. |
| Primary Research Application | Repurposing for selective treatment of KSHV+ Primary Effusion Lymphoma (PEL); selective sensitivity of PEL cells to ETC complex inhibition [1]. | Gold-standard tool compound for Parkinson's disease modeling; studying mitochondrial toxicity, neurotoxicity, and anti-tumor mechanisms [2] [3] [5]. |
| Key Experimental Findings | Selective inhibition of KSHV+ PEL cell growth (GI50 in nanomolar range) vs. KSHV- cells; inhibits LANA binding to KSHV TR DNA [1]. | Reproduces Lewy neurite-like pathology in neuronal cells; induces dopaminergic neuron degeneration; causes oxidative stress, ATP depletion, and ferroptosis [6] [3] [5]. |
| Off-Target Effects & Toxicity | Off-target effect on mitochondrial function is its primary anti-cancer mechanism; linked to cardiotoxicity due to cardiomyocytes' high energy demand [4]. | High systemic toxicity; neurotoxic; targets liver, bone marrow, and bone; induces growth arrest and bone marrow depletion in rodent models [2]. |
The following diagram illustrates the core mechanism of Complex I inhibition shared by both compounds and the subsequent downstream effects that contribute to their toxicity and research applications.
This shared mechanism leads to distinct research outcomes based on the cellular context:
The following table outlines the distinct primary mechanisms through which each compound exerts its effects on PEL cells.
| Feature | Mubritinib | Deguelin |
|---|---|---|
| Primary Molecular Target in PEL | Electron Transport Chain (ETC) Complex I (NADH dehydrogenase) [1] [2] | PI3K/Akt/mTOR signaling pathway; Ornithine Decarboxylase (ODC) [3] [4] [5] |
| Primary Mechanism in PEL | Inhibits oxidative phosphorylation (OXPHOS); reduces ATP/ADP & ATP/AMP ratios [1] | Inhibits pro-survival signaling; reduces levels of Inhibitor of Apoptosis Proteins (IAPs) [4] [5] |
| Other Relevant Targets | Inhibits KSHV LANA binding to viral DNA [1] | Also identified as an ETC Complex I inhibitor; can induce cell cycle arrest and apoptosis in various cancers [1] [6] |
Experimental data demonstrates that both compounds can inhibit PEL cell growth, but their potency and selectivity profiles differ.
| Compound | Experimental Model / Assay | Key Efficacy Findings | Selectivity |
|---|
| This compound | KSHV+ PEL cell lines (BC3, BCBL1, BC1); KSHV- B-cell lines (BJAB, Ramos, LCL352) [1] | • GI50 in PEL cells: 7.5 - 17.1 nM [1] • Induced cell cycle arrest and apoptosis (Annexin V+) [1] | ~100-fold selectivity for KSHV+ PEL over KSHV- or EBV+ B-cells [1] | | Deguelin | KSHV+ PEL cell lines (BC3); KSHV- B-cell line (Ramos) [1] | Inhibited PEL cell growth in viability screens [1] | Showed selective toxicity for KSHV+ BC3 cells over Ramos cells in screening [1] |
The methodologies below are recreated from the key experiments cited in the search results.
The experimental data suggests distinct advantages and considerations for each compound in PEL research.
To help contextualize your research decisions, here is a visual summary of the key characteristics and research applications for this compound and Deguelin.
The diagram below illustrates the distinct mechanisms through which Mubritinib and other major HER2 inhibitors exert their effects on cancer cells.
For researchers, the methodological details behind these findings are critical. The table below outlines key experiments used to characterize this compound.
| Experimental Objective | Model System | Key Protocol Details | Critical Readouts |
|---|
| Identify this compound's Primary Target [1] [2] | KSHV+ Primary Effusion Lymphoma (PEL) cell lines (BC3, BCBL1), KSHV- B-cell lines | • Seahorse Analyzer: Measure Oxygen Consumption Rate (OCR). • Metabolomics: Quantify ATP/ADP & ATP/AMP ratios. • Compare with other ETC inhibitors (Rotenone) and RTK inhibitors [1]. | • this compound potently inhibited maximal OCR. • Altered energy charge (ATP/ADP, ATP/AMP). • ETC inhibitors, but not RTK inhibitors, recapitulated PEL cell death [1]. | | Screen for LANA DBD Inhibitors & Cytotoxicity [1] | Stable HEK293T (LANA DBD reporter), Ramos (KSHV-), BC3 (KSHV+ PEL) | • Luciferase Reporter Assay: Test compound library for inhibition of LANA-DNA binding. • Viability Screen: Test same library on Ramos vs. BC3 cells [1]. | • "Therapeutic Window" calculated to identify hits that inhibit LANA binding and selectively kill KSHV+ cells. • this compound was the only compound that scored in both assays [1]. | | Evaluate Differentiation Synergy in AML [3] | Human AML cell lines (HL60, NB4), primary AML patient cells | • Co-treatment: this compound + All-Trans Retinoic Acid (ATRA). • Differentiation Assays: CD11b surface expression (Flow Cytometry), NBT reduction, morphological analysis (Wright-Giemsa stain) [3]. | • Synergy in growth inhibition and G0/G1 arrest. • Increased CD11b+ cells and NBT+ cells. • Mechanism involved MEK/ERK-mediated RARα/STAT1 axis, not HER2 inhibition [3]. |
The re-characterization of this compound highlights several important considerations for drug development and cancer research:
The anti-leukemic activity of this compound is mechanistically distinct from its original design.
The following diagram illustrates the mechanism by which this compound induces apoptosis in AML cells.
This compound's efficacy is not uniform but is highly selective for AML subtypes with specific genetic and metabolic profiles.
Table 1: this compound Sensitivity and Resistance Across AML Subtypes
| Feature | Associated with this compound SENSITIVITY | Associated with this compound RESISTANCE |
|---|---|---|
| Genetic/Molecular Profile | Mutated NPM1, FLT3 (especially ITD), DNMT3A [1] | KIT mutations [1] |
| Cytogenetic Risk | Intermediate risk, Normal Karyotype (NK) [1] [4] | Favorable risk (e.g., Core Binding Factor (CBF) leukemias) [1] |
| Gene Expression | High expression of HOX-network genes (e.g., HOXA9, HOXA10, MEIS1) [4] | Low expression of HOX-network genes [4] |
| Metabolic State | High mitochondrial function-related gene expression, high OXPHOS dependency [1] [5] | Lower mitochondrial mass and glycolytic metabolism [5] |
| Patient Prognosis | Poor response to standard chemotherapy, high relapse rates, short overall survival [1] | Favorable prognosis subtypes [1] |
This selective efficacy means this compound has therapeutic potential for approximately 30% of AML cases currently lacking effective treatment options, particularly those with poor prognosis [1].
Key findings from foundational studies are summarized below.
Table 2: Summary of Key Experimental Findings on this compound
| Study Model | Experimental Treatment | Key Findings |
|---|---|---|
| Primary Human AML Samples (ex vivo) [1] | This compound exposure | Induced apoptotic cell death in AML samples with high mitochondrial function; spared normal CD34+ cord blood cells. |
| Syngeneic Mouse Model (MLL-AF9) [1] | This compound vs. Vehicle control | 19-fold and 42-fold decrease in leukemia cells in bone marrow and spleen, respectively; 37% increase in median overall survival. |
| Gene Expression Profiling [1] | Transcriptional analysis of sensitive vs. resistant cells | Sensitivity linked to high expression of mitochondrial metabolism and ETC genes; ERBB2 (HER2) not expressed in sensitive specimens. |
For researchers aiming to validate or build upon these findings, here are detailed methodologies for key experiments cited.
Ex Vivo Drug Sensitivity Assay on Primary AML Cells [1]
In Vivo Efficacy Assessment in Mouse Models [1]
Mechanism of Action Elucidation [1]
This compound represents a compelling candidate for drug repurposing, as it has already completed a Phase I clinical trial for solid tumors, potentially accelerating its path to clinical application in AML [1].
This compound's potential is firmly rooted in its ability to selectively target the metabolic dependencies of high-risk AML. Further clinical validation, particularly in defined patient subgroups and in rational combination regimens, is the necessary next step to translate this promising preclinical agent into a meaningful therapeutic option.
The table below summarizes the growth inhibition (GI50) data from a study that screened this compound against a panel of B-cell lines [1]. The GI50 represents the drug concentration that causes a 50% reduction in cell growth.
| Cell Line | KSHV Status | GI50 Value |
|---|---|---|
| BC3 | Positive | 13.45 nM |
| BCBL1 | Positive | 17.10 nM |
| BC1 | Positive | 7.50 nM |
| BJAB | Negative | 1.60 µM (1600 nM) |
| Ramos | Negative | 0.40 µM (400 nM) |
| LCL352 (EBV+) | Negative | 0.20 µM (200 nM) |
Data from [1] shows that the GI50 values for KSHV-positive PEL cell lines (BC3, BCBL1, BC1) are in the nanomolar range (7.5 to 17.1 nM). In contrast, the GI50 values for KSHV-negative B-cell lines (BJAB, Ramos) and an EBV-positive lymphoblastoid cell line (LCL352) are in the micromolar range (0.2 to 1.6 µM), indicating a more than 100-fold selectivity for KSHV-positive cells [1].
For your experimental work, you can refer to the following key methodologies from the research.
The following diagram illustrates the mechanism by which this compound selectively kills KSHV-positive PEL cells.
Figure: this compound selectively targets KSHV-positive PEL cells by inhibiting mitochondrial ETC Complex I. KSHV+ PEL cells exhibit a unique dependency on oxidative phosphorylation (OXPHOS) [1] [2]. This compound potently inhibits complex I activity, disrupting OXPHOS, reducing ATP production, and causing detrimental changes in cellular energy metrics, ultimately triggering cell cycle arrest and apoptosis [1]. KSHV-negative cells, being less dependent on this pathway, are significantly less affected [1] [2].
The table below summarizes the key characteristics and experimental findings for Mubritinib and Berberine based on the identified studies.
| Feature | This compound | Berberine |
|---|---|---|
| Primary Known Function | HER2/EGFR tyrosine kinase inhibitor; originally investigated for cancer [1]. | Natural isoquinoline alkaloid; used for gastrointestinal infections, with multiple pharmacological activities [2] [3]. |
| Reported Neuroprotective Action | Blood-Spinal Cord Barrier (BBSCB) protection [4] [5]. | Multifaceted: Antioxidant, anti-inflammatory, anti-apoptotic, anti-ferroptosis, autophagy regulation, BBB protection [2] [3] [6]. |
| Key Signaling Pathways (Proposed) | Information missing from available data. | AMPK/PGC-1α/SIRT1 [7], AMPK/NRF2/HO-1 [3], PI3K/Akt, NF-κB [2]. |
| In Vitro Model & Findings | Model: Immortalized human brain endothelial cells (hCMEC/D3) under H2O2 stress [5]. Finding: Identified as a hit in a high-throughput screen for protecting endothelial cell viability [4] [5]. | Models: Diverse, including SH-SY5Y neuroblastoma cells under stress from 6-OHDA [7] or erastin [3]. Finding: Attenuates oxidative stress, mitochondrial dysfunction, and neuronal cell death [7] [3]. | | In Vivo Model & Efficacy | Model: Mouse model of cervical Spinal Cord Injury (SCI) [4] [5]. Finding: Minimized BBSCB breakdown, reduced neuronal loss, and improved gait performance [4] [5]. | Models: Extensive, including rat SCI [3], mouse Parkinson's [7], and ischemic stroke models [6]. Finding: Consistently reduces infarct volume, improves motor/neurological function, and inhibits neuronal death across models [7] [3] [6]. | | Research Volume | Limited; one primary study identified [4]. | Extensive; numerous studies and systematic reviews validate effects across neurodegenerative diseases [2] [6]. |
The most direct comparison comes from a 2022 study that identified both compounds in the same screening assay for Spinal Cord Injury (SCI) therapy [4] [5]. The core methodology is outlined below, and the overall workflow is summarized in the diagram.
While this compound's specific molecular mechanisms for neuroprotection are not detailed in the available reports [4], research on Berberine reveals a multi-targeted profile. The diagram below synthesizes key pathways from recent studies.
The choice for further investigation depends heavily on research goals: a potentially novel, targeted mechanism (this compound) versus a well-validated, multi-mechanistic agent with formulation challenges (Berberine).